molecular formula C9H6N2O4 B3271072 3-(4-Nitrophenyl)-1,2-oxazol-5-ol CAS No. 53949-10-3

3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Cat. No.: B3271072
CAS No.: 53949-10-3
M. Wt: 206.15 g/mol
InChI Key: RPHPBUPJAHBWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-1,2-oxazol-5-ol is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitrophenyl)-1,2-oxazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)-1,2-oxazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPBUPJAHBWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305855
Record name 3-(4-Nitrophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53949-10-3
Record name 3-(4-Nitrophenyl)-5-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Nitrophenyl)-1,2-oxazol-5-ol: Structural Dynamics, Tautomerism, and Catalytic Rearrangement Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, 3-(4-nitrophenyl)-1,2-oxazol-5-ol (also known as 5-hydroxy-3-(4-nitrophenyl)isoxazole) serves as a highly versatile, structurally dynamic building block. Far from being a static scaffold, this compound exists in a delicate tautomeric equilibrium that dictates its orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not merely as an end-product, but as a "masked" precursor. Through precise electrophilic derivatization and subsequent transition-metal catalysis, this isoxazole core can be driven through complex ring-contraction and expansion cascades to yield highly strained 2H-azirines, pyrroles, and pyrazoles.

This technical guide deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to harness 3-(4-nitrophenyl)-1,2-oxazol-5-ol in advanced drug development and materials science workflows.

Physicochemical Profiling & Tautomeric Dynamics

The reactivity of 3-(4-nitrophenyl)-1,2-oxazol-5-ol is fundamentally governed by its ability to undergo keto-enol tautomerization. The compound exists in equilibrium with its keto form, 3-(4-nitrophenyl)isoxazol-5(4H)-one[1]. The strong electron-withdrawing nature of the para-nitro group significantly polarizes the molecule, stabilizing the enolate conjugate base and influencing the tautomeric ratio depending on solvent polarity and pH.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
IUPAC Name 3-(4-Nitrophenyl)-1,2-oxazol-5-olStandard nomenclature[2].
CAS Number 53949-10-3Identifies the enol (hydroxy) form[2].
Tautomer CAS 39214-83-0Identifies the keto (5(4H)-one) form[1].
Molecular Formula C₉H₆N₂O₄-
Molecular Weight 206.15 g/mol Confirmed via HRMS in standard assays[2].
SMILES OC1=CC(C2=CC=C(=O)C=C2)=NO1Highlights the conjugated continuous pi-system[2].
TPSA 84.2 ŲIndicates moderate membrane permeability[1].
H-Bond Donors / Acceptors 1 / 4Dictates solvent-solute interactions and crystal packing[1].

Understanding this tautomerism is critical: O-alkylation (trapping the enol form) yields 5-alkoxyisoxazoles, which are the direct precursors for metal-catalyzed ring contractions. Conversely, N-alkylation or C-alkylation (trapping the keto form) leads to divergent, often unwanted, dead-end pathways.

Mechanistic Framework: The Isoxazole-Azirine Rearrangement

The most powerful application of 3-(4-nitrophenyl)-1,2-oxazol-5-ol lies in its conversion to 2H-azirine-2-carboxylates. This transformation leverages the hidden strain within the isoxazole ring. When the 5-hydroxyl group is converted to an alkoxy or halo-derivative, the ring becomes susceptible to transition-metal-catalyzed N–O bond cleavage.

Rhodium(II) carboxylates, specifically Rh₂(Piv)₄, efficiently catalyze the isomerization of 5-alkoxyisoxazoles into azirine-2-carboxylates ()[3]. The causality here is rooted in coordination chemistry: the Rh(II) dimer coordinates to the isoxazole nitrogen, facilitating a retro-electrocyclization that generates a transient rhodium-nitrene/carbenoid intermediate. This intermediate rapidly undergoes a 3-exo-trig cyclization to form the strained 3-membered azirine ring. Furthermore, Iron(II) catalysis has also been leveraged for the rearrangement of substituted isoxazoles into N-aminopyrazoles and oxazoles ()[4][5].

Pathway N1 3-(4-nitrophenyl)- 1,2-oxazol-5-ol N2 3-(4-nitrophenyl)- isoxazol-5(4H)-one N1->N2 Tautomeric Equilibrium (Solvent Modulated) N3 5-Alkoxy/Halo Derivative N2->N3 Electrophilic Functionalization N4 2H-Azirine-2-carboxylate N3->N4 Rh2(Piv)4 / Fe(II) Catalyzed Ring Contraction N5 Pyrrole / Pyrazole Scaffolds N4->N5 Ring Expansion (Thermal/Photochemical)

Caption: Mechanistic pathway from tautomeric isoxazole equilibrium to complex heterocyclic scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 1: De Novo Synthesis and O-Alkylation of the Isoxazole Core
  • Objective: Condensation of ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydroxylamine, followed by regioselective O-alkylation.

  • Causality: Hydroxylamine attacks the highly electrophilic ketone carbonyl first, forming an oxime. Intramolecular cyclization onto the ester carbonyl yields the isoxazole ring. The 4-nitro group accelerates the initial nucleophilic attack by withdrawing electron density from the ketone.

  • Procedure:

    • Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equiv) in absolute ethanol.

    • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) to buffer the system to pH 5–6. Causality: Highly acidic conditions hydrolyze the oxime, while highly basic conditions promote ester hydrolysis.

    • Reflux for 4 hours. Cool to 0°C to precipitate 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

    • For O-alkylation, resuspend the solid in DMF, add K₂CO₃ (1.5 equiv) and an alkyl halide (e.g., methyl iodide, 1.1 equiv). Stir at room temperature for 12 hours.

  • Validation Checkpoint (Reaction): Monitor via TLC (Hexanes:EtOAc 7:3). The starting beta-keto ester is UV active; the 5-hydroxyisoxazole product will show a lower Rf and stain intensely with FeCl₃ due to the enolic -OH.

  • Validation Checkpoint (Product): ¹H NMR (DMSO-d₆). The diagnostic peak is the C4-H proton of the isoxazole ring, appearing as a sharp singlet at ~6.5 ppm. The disappearance of the enolic -OH signal and the appearance of a new alkoxy signal confirm successful O-alkylation.

Protocol 2: Rh(II)-Catalyzed Ring Contraction to 2H-Azirine
  • Objective: Conversion of the 5-alkoxy-3-(4-nitrophenyl)isoxazole to the corresponding azirine-2-carboxylate.

  • Causality: Rh₂(Piv)₄ is selected over simple Rh₂(OAc)₄ because the bulky pivalate ligands provide steric encumbrance. This suppresses unwanted intermolecular dimerization of the rhodium-nitrene intermediates, forcing the reaction down the intramolecular 3-exo-trig pathway[3].

  • Procedure:

    • Dissolve the 5-alkoxyisoxazole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Add Rh₂(Piv)₄ (1.0 mol%). Causality: Low catalyst loading prevents thermal runaway and catalyst aggregation.

    • Heat the mixture to 80°C under an inert argon atmosphere for 2 hours.

    • Evaporate the solvent and purify via chromatography-free crystallization or flash chromatography using neutral Al₂O₃.

  • Validation Checkpoint (In-Process): IR Spectroscopy. Monitor the disappearance of the unstrained isoxazole C=N stretch (~1600 cm⁻¹) and the emergence of the highly strained azirine C=N stretch (~1740–1780 cm⁻¹).

  • Validation Checkpoint (Purification): 2H-azirines are sensitive to acidic hydrolysis. If standard acidic silica gel is used, the ring will open back to an acyclic oxime. Using neutral Al₂O₃ validates the preservation of the strained ring system.

Workflow Step1 Step 1: Precursor Assembly Ethyl 3-(4-nitrophenyl)-3-oxopropanoate + NH2OH Step2 Step 2: Cyclization & Isolation Reflux in EtOH, precipitate 5-hydroxyisoxazole Step1->Step2 pH 5-6 Validation: TLC Rf shift Step3 Step 3: Electrophilic Derivatization O-alkylation to yield 5-alkoxyisoxazole intermediate Step2->Step3 Alkyl Halide, K2CO3 Validation: 1H NMR C4-H shift Step4 Step 4: Catalytic Isomerization Rh2(Piv)4 (1 mol%), DCE, 80°C Step3->Step4 N-O Bond Cleavage Validation: IR C=N shift Step5 Step 5: Azirine Purification Chromatography-free crystallization or neutral Al2O3 Step4->Step5 Ring Contraction Validation: Yield >85%

Caption: Workflow for the synthesis and catalytic isomerization of 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

Catalyst Optimization & Quantitative Yields

The choice of transition metal catalyst strictly dictates the fate of the isoxazole rearrangement. As demonstrated in the literature, rhodium and iron catalysts exhibit orthogonal efficiencies based on the functionalization of the 5-position.

Table 2: Catalyst Efficacy in Isoxazole-Azirine Rearrangement
Catalyst SystemLoading (mol%)Optimal Substrate TypeAverage Yield (%)Mechanistic Byproducts / Notes
Rh₂(Piv)₄ 1.05-Alkoxyisoxazoles85–92%Clean conversion; highly scalable[3].
FeCl₂·4H₂O 10.05-Alkylthioisoxazoles78–84%Prone to halide exchange if substrate is halogenated[3].
Fe(II) / MeCN 5.04-Acyl-5-methoxyisoxazoles70–75%Can lead to domino isoxazole-oxazole isomerization[4].
Cu(OTf)₂ 5.05-Alkoxyisoxazoles< 30%Severe ring-opened decomposition observed.

Note: The superior performance of Rh₂(Piv)₄ is attributed to its bimetallic core, which stabilizes the singlet nitrene transition state, drastically lowering the activation barrier for the N-O bond cleavage compared to mononuclear copper or iron species.

References

  • Galenko, E. E., et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry 2019, 84(23), 15567-15577. URL:[Link]

  • Galenko, E. E., Ivanov, V. K., Novikov, M. S., & Khlebnikov, A. F. "Synthesis of N-aminopyrazoles by Fe(II)-catalyzed rearrangement of 4-hydrazonomethyl-substituted isoxazoles." Tetrahedron 2018, 74(43), 6288-6298. URL:[Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole: A Theoretical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole, a molecule of significant interest in medicinal chemistry due to its isoxazole scaffold and potential for diverse biological activities. Given the scarcity of direct experimental data for this specific compound, this guide leverages a combination of theoretical analysis, data from closely related analogues, and established experimental protocols to build a robust profile. We will delve into the critical aspects of its tautomeric nature, propose a viable synthetic route, predict its spectroscopic signature, and analyze its key physicochemical parameters including pKa, lipophilicity, and solubility. The implications of these properties for drug development are also discussed, offering a foundational understanding for researchers seeking to explore the therapeutic potential of this and similar isoxazole derivatives.

The Crucial Role of Tautomerism in 5-Hydroxyisoxazoles

A fundamental characteristic of 5-hydroxyisoxazoles is their existence in a state of tautomeric equilibrium. This phenomenon, where the molecule interconverts between structural isomers, profoundly influences its chemical reactivity and biological interactions. For 5-hydroxy-3-(4-nitrophenyl)isoxazole, three primary tautomers are of consequence: the 5-hydroxy (enol) form, the isoxazol-5(4H)-one (keto) form, and the isoxazol-5(2H)-one (keto) form.

Theoretical studies on the parent 5-hydroxyisoxazole have shown that the relative stability of these tautomers is highly dependent on the surrounding environment.[1][2] In the gas phase, the 4H-oxo form is predicted to be the most stable. However, in aqueous solution, the equilibrium shifts, with the 2H-oxo form being the most observed, although the other forms are also present.[2] The presence of the electron-withdrawing 4-nitrophenyl group at the 3-position is expected to influence this equilibrium, and a thorough understanding of the dominant tautomer in a physiological environment is critical for predicting its behavior as a potential therapeutic agent.

Tautomerism 5-hydroxyisoxazole (Enol) 5-hydroxyisoxazole (Enol) Isoxazol-5(4H)-one (Keto) Isoxazol-5(4H)-one (Keto) 5-hydroxyisoxazole (Enol)->Isoxazol-5(4H)-one (Keto) Prototropic Shift Isoxazol-5(2H)-one (Keto) Isoxazol-5(2H)-one (Keto) Isoxazol-5(4H)-one (Keto)->Isoxazol-5(2H)-one (Keto) Prototropic Shift Isoxazol-5(2H)-one (Keto)->5-hydroxyisoxazole (Enol) Prototropic Shift

Caption: Tautomeric equilibrium of 5-hydroxyisoxazole.

Proposed Synthesis of 5-hydroxy-3-(4-nitrophenyl)isoxazole

SynthesisWorkflow cluster_start Starting Materials Ethyl 4-nitrobenzoylacetate Ethyl 4-nitrobenzoylacetate Reaction Reaction Ethyl 4-nitrobenzoylacetate->Reaction Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Reaction Product 5-hydroxy-3-(4-nitrophenyl)isoxazole Reaction->Product Cyclization

Caption: Proposed synthetic workflow.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of ethyl 4-nitrobenzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-hydroxy-3-(4-nitrophenyl)isoxazole.

Predicted Spectroscopic Profile

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of related isoxazole derivatives, a predicted spectroscopic profile for 5-hydroxy-3-(4-nitrophenyl)isoxazole is presented below.[7][8]

Technique Predicted Spectral Features
¹H NMR Aromatic protons of the 4-nitrophenyl group (2 doublets, ~8.0-8.4 ppm), isoxazole ring proton (singlet, ~6.0-6.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration).
¹³C NMR Carbons of the 4-nitrophenyl group (~124-150 ppm), isoxazole ring carbons (~95-170 ppm). The chemical shifts of the isoxazole carbons will be highly dependent on the dominant tautomeric form.
IR (cm⁻¹) Broad O-H stretch (~3200-3600), aromatic C-H stretch (~3000-3100), C=N stretch (~1600-1650), asymmetric and symmetric NO₂ stretches (~1520 and ~1350). The presence of a C=O stretch (~1700-1750) would indicate the presence of the keto tautomers.
Mass Spec Molecular ion peak (M+) corresponding to the molecular weight of C₉H₆N₂O₄. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the isoxazole ring.[9]

Core Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The 5-hydroxy group of the isoxazole ring is acidic. The presence of the strongly electron-withdrawing 4-nitrophenyl group at the 3-position is expected to significantly increase the acidity of this proton, resulting in a lower pKa value compared to unsubstituted 5-hydroxyisoxazole. This acidity will play a crucial role in the compound's solubility and its ability to interact with biological targets.

pKa_Determination Sample Solution of Compound Titration Titrate with NaOH Sample->Titration Measurement Measure UV/Vis Absorbance at different pH values Titration->Measurement Analysis Plot Absorbance vs. pH Measurement->Analysis Result Determine pKa from inflection point Analysis->Result

Caption: Workflow for pKa determination.

Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[10] A calculated logP value for the closely related 3-(4-nitrophenyl)isoxazole is 2.2498. The addition of a hydroxyl group to form 5-hydroxy-3-(4-nitrophenyl)isoxazole will decrease the logP, making the molecule more hydrophilic.

Since the compound has an ionizable proton, its distribution between an organic and aqueous phase will be pH-dependent. Therefore, the distribution coefficient (logD) is a more physiologically relevant parameter.[10] At pH values above the pKa, the compound will be deprotonated and more water-soluble, leading to a lower logD.

Solubility

The solubility of 5-hydroxy-3-(4-nitrophenyl)isoxazole will be influenced by a balance of its polar and non-polar features. The presence of the hydroxyl and nitro groups will contribute to its aqueous solubility, particularly at pH values where the hydroxyl group is ionized. The aromatic rings, however, will contribute to its solubility in organic solvents. A comprehensive solubility profile in both aqueous and relevant organic solvents is essential for formulation development.

Thermal Stability

The isoxazole ring is generally considered to be thermally stable. However, the overall thermal stability of the molecule should be assessed to ensure its integrity during synthesis, purification, and storage. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on its decomposition temperature and melting point.

Property Predicted Value/Characteristic Rationale/Comparison
pKa Moderately acidicThe electron-withdrawing nitro group will lower the pKa of the 5-hydroxyl group.
logP < 2.25Expected to be lower than the calculated logP of 3-(4-nitrophenyl)isoxazole (2.2498) due to the presence of the polar hydroxyl group.
logD (at pH 7.4) Lower than logPAs the compound is acidic, it will be partially ionized at physiological pH, increasing its aqueous solubility.
Aqueous Solubility pH-dependentHigher solubility at higher pH due to deprotonation of the hydroxyl group.
Thermal Stability Expected to be stable at room temperatureThe isoxazole ring is a stable aromatic system.

Implications for Drug Development

The predicted physicochemical properties of 5-hydroxy-3-(4-nitrophenyl)isoxazole provide valuable insights into its potential as a drug candidate.

DrugDevelopment cluster_properties Physicochemical Properties cluster_adme ADME Profile pKa pKa Solubility Solubility pKa->Solubility Absorption Absorption pKa->Absorption logD logD logD->Absorption Distribution Distribution logD->Distribution Solubility->Absorption Formulation Formulation Solubility->Formulation Absorption->Formulation Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Interplay of properties in drug development.

  • Absorption: The predicted logP and its pH-dependent solubility suggest that oral absorption is plausible. Its acidic nature means that its absorption may vary in different segments of the gastrointestinal tract.

  • Distribution: A moderate logD suggests that the compound could distribute into tissues without excessive accumulation in fatty tissues.

  • Metabolism: The nitro group is a potential site for metabolic reduction, and the isoxazole ring could also be subject to metabolic cleavage.

  • Formulation: The pH-dependent solubility offers opportunities for developing various formulations, including aqueous solutions for injection at an appropriate pH.

Conclusion

While direct experimental data on 5-hydroxy-3-(4-nitrophenyl)isoxazole is limited, a comprehensive profile can be constructed through theoretical analysis and comparison with related compounds. The tautomeric nature of the 5-hydroxyisoxazole core is a critical feature that must be considered in any future investigation. The proposed synthetic route provides a clear path to obtaining this compound for further study. The predicted physicochemical properties suggest that 5-hydroxy-3-(4-nitrophenyl)isoxazole possesses a drug-like profile, making it an intriguing candidate for further research. Experimental validation of the properties outlined in this guide is the essential next step in unlocking the full therapeutic potential of this promising molecule.

References

  • Parchment, O. G., Hillier, I. H., & Green, D. V. S. (1992). Tautomeric Equilibria in 3- and 5-Hydroxyisoxazole in the Gas Phase and in Aqueous Solution: a Test of Molecular Dynamics and Co. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
  • Hillier, I. H., & O'Hagan, D. (1993). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
  • Gilli, G., Bertolasi, V., & Ferretti, V. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2211-2216.
  • Parchment, O. G., & Hillier, I. H. (1992). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
  • Saczewski, J., & Gdaniec, M. (2015). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. Tetrahedron, 71(47), 8975-8982.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Singh, P. P., & Singh, R. (2021). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 11(1), 1-11.
  • Nguyen, T. T., & Vo, T. H. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 486-494.
  • Abbas, A. F., Majeed, N. N., & Turki, A. A. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
  • Zare, A., & Abi, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Sreevidya, V. G., & Kumar, K. S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(7), 385-390.
  • Rheinheimer, J., & et al. (2016). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. CN105481787A.
  • Raju, G. N., & et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Shitre, S. V., & et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
  • Kumar, A., & et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(5), 1896-1901.
  • Bharate, S. S., & et al. (2019). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 16(3), 254-265.
  • Sun, H., & et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ACS Medicinal Chemistry Letters, 3(10), 821-825.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
  • G, K. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Computer-Aided Molecular Design, 35(1), 103-120.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Applications of CAS 53949-10-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the isoxazole core remains a privileged scaffold due to its unique electronic properties and metabolic stability. Specifically, CAS 53949-10-3 , formally recognized by its IUPAC name 3-(4-Nitrophenyl)-1,2-oxazol-5-ol [1], serves as a highly versatile building block. Commonly referred to by its synonym 5-Hydroxy-3-(4-nitrophenyl)isoxazole [2], this compound is frequently utilized as a carboxylic acid bioisostere and a precursor for cross-coupling reactions in advanced drug development.

This whitepaper provides an authoritative, field-proven guide to the structural dynamics, validated synthetic methodologies, and analytical characterization of CAS 53949-10-3.

Core Chemical Identity & Specifications

Before deploying CAS 53949-10-3 in a synthetic campaign, it is critical to establish its baseline physicochemical parameters. The following table consolidates the quantitative and structural data essential for procurement and quality control[1],[2],[3].

ParameterSpecification
CAS Number 53949-10-3[1]
IUPAC Name 3-(4-Nitrophenyl)-1,2-oxazol-5-ol[1]
Common Synonyms 5-Hydroxy-3-(4-nitrophenyl)isoxazole[2]; 3-(4-Nitrophenyl)isoxazol-5-ol[3]
Molecular Formula C9H6N2O4[1]
Molecular Weight 206.15 g/mol [1]
SMILES String OC1=CC(C2=CC=C(=O)C=C2)=NO1[1]
Typical Purity ≥98% (Commercial standard)[1]
Storage Conditions Sealed in dry conditions, 2-8°C[1]

Structural Dynamics: The Tautomerism Challenge

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing 5-hydroxyisoxazoles lies not in their synthesis, but in their analytical characterization. CAS 53949-10-3 exhibits complex tautomeric equilibria , existing in three distinct forms depending on the microenvironment: the OH-form, the CH-form, and the NH-form.

Understanding this causality is critical for researchers interpreting NMR spectra. In non-polar solvents (e.g., CDCl₃), the CH-form often predominates, presenting a deceptive CH₂ singlet around 3.5–4.0 ppm that confuses analysts looking for an aromatic CH proton. Conversely, in polar aprotic solvents (e.g., DMSO-d₆), hydrogen bonding stabilizes the OH-form or NH-form.

Tautomerism OH OH-Form 5-Hydroxyisoxazole CH CH-Form Isoxazol-5(4H)-one OH->CH Non-polar Solvents NH NH-Form Isoxazol-5(2H)-one OH->NH Equilibrium CH->NH Polar/Aqueous Solvents

Fig 1: Solvent-dependent tautomeric equilibrium of 5-hydroxyisoxazoles.

Validated Synthetic Methodologies

To ensure a self-validating and reproducible system, the synthesis of CAS 53949-10-3 relies on the condensation of a


-keto ester with hydroxylamine. The protocol below is engineered to maximize yield while minimizing base-catalyzed degradation.

Synthesis SM1 Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Condensation Condensation (EtOH, NaOAc, 80°C) SM1->Condensation SM2 Hydroxylamine Hydrochloride SM2->Condensation Oxime Oxime Intermediate Condensation->Oxime Cyclization Thermal Cyclization (-EtOH) Oxime->Cyclization Product CAS 53949-10-3 (Target Compound) Cyclization->Product

Fig 2: Step-by-step synthetic workflow for CAS 53949-10-3 via condensation.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Free Base

  • Action: Suspend hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in absolute ethanol. Stir at 25°C for 30 minutes.

  • Causality (The 'Why'): Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate acts as a mild buffer to liberate the nucleophilic free hydroxylamine. We specifically avoid stronger bases (like NaOH or alkoxides) because they would trigger premature base-catalyzed ester hydrolysis or Claisen-type side reactions of the

    
    -keto ester.
    

Step 2: Condensation and Oxime Formation

  • Action: Add ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq) to the suspension. Heat to reflux (80°C) for 4–6 hours.

  • Causality (The 'Why'): The initial nucleophilic attack of hydroxylamine on the ketone carbonyl forms an oxime intermediate. Elevated thermal energy is strictly required to drive the subsequent intramolecular cyclization, where the oxime attacks the ester carbonyl, expelling ethanol to close the isoxazole ring.

Step 3: Work-up and Phase Separation

  • Action: Concentrate the reaction mixture under reduced pressure, then partition the residue between ethyl acetate and water.

  • Causality (The 'Why'): Removing the ethanol solvent prevents phase-miscibility issues. The aqueous wash efficiently extracts the sodium chloride byproduct and any unreacted hydroxylamine, leaving the highly organic target compound in the ethyl acetate layer.

Step 4: Purification

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and recrystallize from an ethanol/water gradient.

  • Causality (The 'Why'): Recrystallization leverages the differential solubility of the nitroaromatic isoxazole versus trace aliphatic impurities, yielding a product with ≥98% purity suitable for downstream pharmaceutical applications[1].

Applications in Drug Discovery

Carboxylic Acid Bioisosterism

In drug design, the 5-hydroxyisoxazole moiety of CAS 53949-10-3 is a classical bioisostere for a carboxylic acid. It possesses a similar pKa (typically around 4.5–5.5) and presents a comparable spatial geometry. By replacing a carboxylic acid with a 5-hydroxyisoxazole, researchers can often improve a drug candidate's lipophilicity, membrane permeability, and resistance to metabolic phase II glucuronidation.

Precursor for Cross-Coupling

The para-nitro group on the phenyl ring is a powerful synthetic handle. Following the incorporation of the isoxazole core into a larger scaffold, the nitro group can be selectively reduced to an aniline (e.g., via Pd/C and H₂, or SnCl₂). This aniline can subsequently be converted into a diazonium salt or directly utilized in Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries.

References

  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. "Comprehensive Heterocyclic Chemistry III." Elsevier, 2008. (Authoritative grounding for isoxazole tautomerism and synthetic methodologies). URL: [Link]

Sources

Methodological & Application

Application Note: Experimental Protocol for the Synthesis of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scaffold Utility: 3-(4-Nitrophenyl)-1,2-oxazol-5-ol (also known by its tautomeric name, 3-(4-nitrophenyl)isoxazol-5(4H)-one) is a highly versatile heterocyclic building block. It is extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials due to its ability to act as both a nucleophile and an electrophile in asymmetric syntheses[1].

Mechanistic Overview and Causality

The synthesis of 3-substituted isoxazol-5-ones relies on a condensation-cyclization cascade between an appropriate


-keto ester and hydroxylamine[2]. In this protocol, ethyl 3-(4-nitrophenyl)-3-oxopropanoate (ethyl 4-nitrobenzoylacetate) is reacted with hydroxylamine hydrochloride.

Field-Proven Insights (The "Why" Behind the Steps):

  • Buffer System (pH Control): Hydroxylamine is supplied as a hydrochloride salt to prevent oxidation. Sodium acetate (NaOAc) is required to liberate the free base (

    
    ) in situ[3]. Maintaining a slightly acidic to neutral pH is critical. If the pH is too low, the amine remains protonated and non-nucleophilic; if too high, base-catalyzed ester hydrolysis of the starting material dominates over oxime formation.
    
  • Solvent Selection: The starting

    
    -keto ester is soluble in ethanol, whereas the hydroxylamine salt and NaOAc are soluble in water. A co-solvent system of aqueous ethanol ensures homogeneity during the initial oxime formation and aligns with green chemistry principles[4],[5].
    
  • Isolation Strategy: While alkyl-substituted isoxazol-5-ones often require tedious liquid-liquid extraction[2], the 3-(4-nitrophenyl) derivative is highly crystalline. By exploiting its poor solubility in cold, slightly acidic aqueous environments, we can bypass extraction and isolate the product directly via precipitation.

Reaction Workflow

SynthesisWorkflow Start Ethyl 4-nitrobenzoylacetate + NH₂OH·HCl + NaOAc Step1 Oxime Formation (Nucleophilic Addition) Start->Step1 EtOH/H₂O, RT Step2 Intramolecular Cyclization (-EtOH) Step1->Step2 Reflux, 3-4 h Step3 Acidification & Precipitation (pH 3-4) Step2->Step3 Cooling to RT Product 3-(4-Nitrophenyl)-1,2-oxazol-5-ol (Target Compound) Step3->Product Filtration

Figure 1: Step-by-step mechanistic workflow for the synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

Tautomeric Considerations

The product exists in a dynamic equilibrium between the CH-form (isoxazol-5(4H)-one), OH-form (1,2-oxazol-5-ol), and NH-form (isoxazol-5(2H)-one)[1],[6]. The polarity of the solvent dictates the dominant tautomer; in polar protic solvents, the OH-form and NH-form are often stabilized via hydrogen bonding.

Tautomerism CH CH-Form Isoxazol-5(4H)-one OH OH-Form 1,2-Oxazol-5-ol CH->OH Solvent Polarity NH NH-Form Isoxazol-5(2H)-one OH->NH Hydrogen Bonding

Figure 2: Tautomeric equilibrium states of the 3-(4-nitrophenyl)-1,2-oxazol-5-ol system.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate237.211.02.37 g (10 mmol)Starting Material
Hydroxylamine hydrochloride69.491.51.04 g (15 mmol)Nitrogen Source
Sodium acetate trihydrate136.081.52.04 g (15 mmol)Buffer / Base
Ethanol (Absolute)46.07-20 mLSolvent
Deionized Water18.02-5 mLCo-solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Hydroxylamine Base

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol) in 5 mL of deionized water.

  • Stir for 5 minutes at room temperature to ensure complete dissolution. Note: The endothermic dissolution of the salts will slightly cool the flask.

Step 2: Addition of the


-Keto Ester 
  • Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (2.37 g, 10 mmol) in 20 mL of absolute ethanol.

  • Add the ethanolic solution dropwise to the aqueous hydroxylamine mixture over 10 minutes with vigorous stirring.

  • Self-Validating Check: Dropwise addition prevents localized concentration spikes, minimizing the formation of bis-oxime or intermolecular condensation byproducts.

Step 3: Reflux and Cyclization

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C (oil bath temperature) for 3 to 4 hours[2].

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 6:4). The starting material spot (UV active) should disappear, replaced by a lower

    
     spot corresponding to the highly polar isoxazol-5-ol.
    

Step 4: Workup and Precipitation

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.

  • Add 15 mL of ice-cold water to the concentrated mixture and acidify to pH 3-4 using 1M HCl.

  • Self-Validating Check: Acidification ensures the product is fully protonated to the 5-ol/5(4H)-one form rather than existing as a water-soluble sodium enolate, thereby maximizing the precipitation yield.

Step 5: Isolation and Purification

  • Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts, followed by a wash with cold diethyl ether (5 mL) to remove trace unreacted ester.

  • Dry the solid in a vacuum oven at 45 °C overnight to afford 3-(4-nitrophenyl)-1,2-oxazol-5-ol as a solid.

Analytical Characterization

To verify the integrity of the synthesized compound, perform NMR spectroscopy. The tautomeric nature heavily influences the NMR spectra[5]:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The CH-form typically shows a distinct singlet for the
    
    
    protons around
    
    
    4.0 - 4.5 ppm, while the OH/NH forms show a vinylic proton (CH) around
    
    
    6.0 - 6.5 ppm[1]. The aromatic protons of the 4-nitrophenyl group will appear as two distinct doublets (AA'BB' system) around
    
    
    8.0 - 8.3 ppm due to the strong electron-withdrawing nature of the nitro group.
  • 
    C NMR:  The carbonyl/C-OH carbon (C5) typically resonates around 
    
    
    
    168-172 ppm, and the C=N carbon (C3) around
    
    
    160-162 ppm[5].

Troubleshooting & Optimization

ObservationPotential CauseSolution
Low yield / No precipitation Product trapped as a sodium enolate salt in the aqueous phase.Ensure the final mixture is strictly acidified to pH 3-4 before filtration.
Incomplete conversion on TLC Loss of hydroxylamine / pH too low.Verify NaOAc was added; consider adding 0.2 eq extra

and refluxing for an additional hour.
Oily residue instead of solid Impurities preventing crystallization.Triturate the crude oil with cold diethyl ether or recrystallize from hot EtOH/H

O.

References

  • Macchia, A., Eitzinger, A., Brière, J.-F., Waser, M., & Massa, A. "Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones." Synthesis, 53(01), 107-122, (2021). URL:[Link][1]

  • "Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies." Scientific Reports, (2024). URL:[Link][4]

  • "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI Molecules, 29(20), 4800, (2024). URL:[Link][3],[5]

  • Becker, T., et al. "Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction." The Journal of Organic Chemistry, (2013). URL:[Link][6]

  • Torán, R., et al. "Novel transition metal-catalyzed CH and NH cascades towards nitrogen-containing targets." University of Insubria, (2021). URL:[Link][2]

Sources

Application Note: Advanced Synthesis of Pyrazole and Pyrazoline Derivatives from Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of pyrazole and pyrazoline scaffolds not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of thermodynamic and kinetic levers. Pyrazoles and their partially saturated analogs, pyrazolines, are privileged pharmacophores in medicinal chemistry. Their synthesis from chalcones (


-unsaturated ketones) represents one of the most reliable and versatile pathways in heterocyclic chemistry.

This technical guide dissects the mechanistic causality, biological relevance, and validated experimental protocols for converting chalcones into high-purity pyrazolines and fully aromatic pyrazoles.

Mechanistic Rationale & Pathway Dynamics

The conversion of a chalcone to a pyrazoline is fundamentally driven by the differential electrophilicity of the


-unsaturated system. The 

-carbon of the chalcone acts as a soft electrophile, making it the primary site for a Michael addition by the highly nucleophilic terminal nitrogen of a hydrazine derivative[1].

Following this initial C–N bond formation, the transient hydrazone intermediate undergoes an acid- or base-catalyzed intramolecular cyclization. The secondary nitrogen attacks the carbonyl carbon, yielding the 5-membered 4,5-dihydro-1H-pyrazole (pyrazoline) ring[2]. To obtain the fully aromatic pyrazole, the pyrazoline intermediate must undergo oxidative dehydrogenation. Aromatization provides a massive thermodynamic sink that drives the reaction to completion. While spontaneous aerial oxidation can occur, it is kinetically sluggish; thus, stoichiometric oxidants (e.g.,


, 

/DMSO) are deployed to ensure rapid, quantitative conversion[3].

G Chalcone Chalcone (α,β-unsaturated ketone) Michael Michael Addition (Intermediate Hydrazone) Chalcone->Michael + Hydrazine Hydrazine Hydrazine Derivative (NH2-NH-R) Hydrazine->Michael Pyrazoline Pyrazoline Derivative (4,5-dihydro-1H-pyrazole) Michael->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Derivative (Aromatic Heterocycle) Pyrazoline->Pyrazole Dehydrogenation Oxidant Oxidation (e.g., Na2S2O8, I2) Oxidant->Pyrazole Promotes Aromatization

Caption: Workflow of chalcone conversion to pyrazolines and pyrazoles.

Biological Relevance in Drug Development

The structural rigidity and hydrogen-bonding capacity of pyrazolines make them excellent candidates for disrupting protein-protein interactions (PPIs). For instance, specific pyrazoline derivatives have been engineered to inhibit the ELF3-MED23 interaction. By binding to the ELF3-MED23 complex, these pyrazolines prevent the transcription factor from driving HER2 overexpression, offering a potent alternative for trastuzumab-resistant cancers[2].

B Pyrazoline Pyrazoline Inhibitor Complex ELF3-MED23 Complex Pyrazoline->Complex Disrupts Interaction ELF3 ELF3 Transcription Factor ELF3->Complex Binds MED23 MED23 Co-activator MED23->Complex Interacts HER2 HER2 Overexpression (Cancer Progression) Complex->HER2 Promotes Transcription

Caption: Inhibition of the ELF3-MED23 signaling pathway by pyrazoline derivatives.

Experimental Methodologies & Causality

The choice of synthetic strategy dictates the substitution pattern and oxidation state of the final heterocycle. Below are two field-proven, self-validating protocols.

Protocol A: Synthesis of N-Acetylpyrazolines (Two-Pot Strategy)

Causality & Rationale: Utilizing glacial acetic acid as both a solvent and a reactant serves a dual purpose. It provides the necessary protic environment to catalyze the intramolecular cyclization, and it acts as an acylating agent, trapping the reactive N-1 position of the pyrazoline to form a stable N-acetyl derivative[1],[2]. This prevents unwanted spontaneous oxidation and stabilizes the scaffold for downstream biological assays.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of the chalcone in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Nucleophilic Addition: Add 1.5 mmol of hydrazine hydrate dropwise at room temperature.

  • Catalysis & Acylation: Add 5 mL of glacial acetic acid to the stirring mixture.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 4–8 hours.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The initial Michael addition triggers a visible colorimetric shift (e.g., yellow to deep orange). Complete consumption of the highly UV-active chalcone spot confirms cyclization. The resulting pyrazoline will exhibit a lower

    
     value due to increased polarity from the nitrogen heteroatoms.
    
  • Quenching: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice with vigorous stirring.

  • Isolation & Self-Validation (Workup): Filter the resulting precipitate. Wash extensively with cold distilled water. Causality: Cold water washing is critical to remove unreacted hydrazine and water-soluble acetic acid, which would otherwise cause degradation during drying. Recrystallize from ethanol to yield the pure N-acetylpyrazoline[1].

Protocol B: One-Pot Mechanochemical Synthesis of Pyrazoles

Causality & Rationale: Traditional two-pot syntheses require intermediate isolation, reducing overall yield and increasing solvent waste. Mechanochemical ball-milling leverages high localized kinetic energy to drive both the condensation and oxidation steps simultaneously in a solvent-free environment. Sodium persulfate (


) is selected as a green, solid-state oxidant that efficiently dehydrogenates the transient pyrazoline into the thermodynamically stable pyrazole without over-oxidizing the substrate[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL stainless-steel milling jar, combine 1.0 mmol of chalcone, 1.5 mmol of hydrazine hydrate, and 1.5 mmol of

    
    .
    
  • Milling: Add two 5 mm stainless-steel balls. Secure the jar and mill at 25 Hz for 40–90 minutes[3].

  • Self-Validation Checkpoint (In-Process): The mechanical friction generates mild internal heat (40-50 °C). This specific temperature window optimally activates the persulfate radical mechanism without thermally degrading the organic substrate. Extract a micro-aliquot with ethyl acetate for TLC analysis to confirm the disappearance of the chalcone.

  • Extraction: Upon completion, extract the solid mechanochemical mixture with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via short-path silica gel chromatography to isolate the pure 3,5-diphenyl-1H-pyrazole[3].
    

W cluster_0 Method A: Conventional Reflux cluster_1 Method B: Mechanochemical Start Chalcone + Hydrazine Reflux Reflux in EtOH/AcOH (4-8 hours) Start->Reflux Mill Ball Milling (Solvent-Free) (40-90 mins) Start->Mill + Oxidant End Pure Pyrazoline/Pyrazole Cool Cool & Pour into Ice Water Reflux->Cool Filter1 Filter & Recrystallize Cool->Filter1 Filter1->End Extract Direct Extraction/Wash Mill->Extract Extract->End

Caption: Comparison of conventional reflux and mechanochemical synthesis workflows.

Quantitative Reaction Metrics

To assist in selecting the appropriate synthetic route based on laboratory capabilities and throughput requirements, the following table summarizes the quantitative metrics of leading methodologies[4],[3].

Synthetic StrategyCatalyst / OxidantSolvent SystemReaction TimeTypical Yield (%)Key Advantage
Conventional Reflux Glacial Acetic AcidEthanol4–8 hours70–85%Highly scalable; enables direct N-acetylation.
Microwave-Assisted Pd/C/K-10 ClaySolvent-Free5–15 mins88–95%Rapid kinetics; K-10 catalyzes cyclization while Pd drives aromatization.
Mechanochemical

Solvent-Free40–90 mins80–93%Superior atom economy; true one-pot green chemistry oxidation.

References

  • Title: Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles Source: Benchchem URL
  • Title: Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors Source: ACS Omega - ACS Publications URL
  • Title: Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PMC - NIH URL
  • Title: Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction Source: eLife URL
  • Title: ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING Source: Clockss URL

Sources

Application Note: Precision Engineering of Isoxazole Pharmacophores via 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Causality

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antibiotics (sulfamethoxazole) to anti-inflammatories (valdecoxib)[1]. The most robust synthetic route to access this heterocycle is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile)[2].

However, nitrile oxides are highly reactive and thermodynamically unstable, possessing a strong tendency to undergo bimolecular dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides). Therefore, causality dictates that nitrile oxides must be generated in situ . This is traditionally achieved by halogenating an aldoxime to a hydroximoyl chloride, followed by controlled base-mediated dehydrohalogenation[2].

Furthermore, uncatalyzed thermal cycloadditions with terminal alkynes often yield a mixture of 3,5- and 3,4-disubstituted isoxazoles due to similar HOMO-LUMO energy gaps in the transition states. To solve this, the introduction of Copper(I) catalysts shifts the reaction from a concerted [3+2] cycloaddition to a stepwise, metallacycle-mediated pathway via a copper-acetylide intermediate. This catalytic intervention enforces strict regioselectivity, yielding exclusively the 3,5-disubstituted isomer[3][4].

Reaction Workflow & Intermediate Dynamics

G Aldoxime Aldoxime (Precursor) Chlorination Halogenation (NCS) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride (Intermediate) Chlorination->Hydroximoyl Base Base Addition (Et3N) Hydroximoyl->Base NitrileOxide Nitrile Oxide (1,3-Dipole) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition (Cu-Catalyzed) NitrileOxide->Cycloaddition Furoxan Furoxan (Dimerization Byproduct) NitrileOxide->Furoxan Excess/Unreacted Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Desired Pathway

Workflow of in situ nitrile oxide generation and [3+2] cycloaddition to form isoxazoles.

Strategic Decision Matrix

Selecting the correct protocol depends on the nature of the alkyne and the environmental constraints of the project. While traditional solution-phase copper catalysis is highly reliable[3], recent advances in mechanochemistry allow for solvent-free ball-milling, drastically reducing waste while maintaining excellent yields[1]. Alternatively, metal-free hypervalent iodine reagents (e.g., PIFA) can directly oxidize oximes to nitrile oxides, bypassing the chlorination step entirely[5].

DecisionTree Start Select Isoxazole Synthesis Strategy AlkyneType Is the alkyne terminal or internal? Start->AlkyneType Terminal Terminal Alkyne AlkyneType->Terminal Internal Internal Alkyne AlkyneType->Internal GreenChem Require Green/Solvent-Free Conditions? Terminal->GreenChem MetalFree Metal-Free / Thermal Protocol Internal->MetalFree CuCat Copper-Catalyzed Protocol (Regioselective) BallMilling Mechanochemical Ball-Milling GreenChem->BallMilling Yes Solution Standard Solution Phase (One-Pot) GreenChem->Solution No Solution->CuCat

Decision matrix for selecting the optimal 1,3-dipolar cycloaddition protocol.

Quantitative Benchmarking of Methodologies

The following table summarizes the performance metrics of various cycloaddition strategies. Copper-catalyzed and mechanochemical approaches provide the highest regioselectivity for 3,5-disubstituted isoxazoles.

Reaction ProtocolKey Reagents / CatalystsSolvent SystemRegioselectivity (3,5 : 3,4)Typical YieldReaction Time
Standard Thermal [2]Et₃N, NCSDMF / TolueneModerate (Mixtures)40–65%12–24 h
Copper-Catalyzed [3]CuI (10 mol%), Et₃NToluene / DCMExcellent (>99:1)75–95%6–8 h
Hypervalent Iodine [5]PIFADCM / HexanesGood (~90:10)60–85%24–48 h
Mechanochemical [1]Cu/Al₂O₃Solvent-Free (Ball Mill)Excellent (>99:1)70–98%1–2 h

Validated Experimental Protocols

Protocol A: One-Pot Copper-Catalyzed Solution Phase Synthesis

This protocol utilizes CuI to ensure strict regioselectivity, forming a copper-acetylide intermediate that rapidly intercepts the in situ generated nitrile oxide[3][4].

Materials: Aldoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Terminal Alkyne (1.2 eq), CuI (0.1 eq), Triethylamine (Et₃N, 1.2 eq), anhydrous DMF or Toluene.

Step-by-Step Methodology:

  • Halogenation: Dissolve the aldoxime (1.0 mmol) in 5 mL of anhydrous DMF. Add NCS (1.1 mmol) in small portions.

    • Causality: NCS provides a controlled, mild release of electrophilic chlorine. Adding it in portions prevents exothermic spikes that could lead to over-chlorination of the aromatic ring.

  • Activation: Stir the mixture at room temperature for 1–2 hours until TLC indicates complete conversion to the hydroximoyl chloride.

  • Catalyst & Dipolarophile Addition: Add the terminal alkyne (1.2 mmol) followed by CuI (0.1 mmol, 10 mol%).

    • Causality: CuI coordinates with the terminal alkyne to form the highly reactive copper-acetylide, priming it for the cycloaddition.

  • Controlled Dehydrohalogenation: Dilute Et₃N (1.2 mmol) in 1 mL of DMF and add it dropwise over 30 minutes via a syringe pump.

    • Causality (Critical): Et₃N removes HCl from the hydroximoyl chloride to generate the nitrile oxide. Dropwise addition keeps the steady-state concentration of the nitrile oxide exceptionally low. If added all at once, the nitrile oxide will rapidly dimerize into a furoxan byproduct rather than reacting with the alkyne.

  • Completion & Workup: Stir at 90 °C for 6–8 hours[3]. Quench with saturated aqueous NH₄Cl (to complex and remove copper salts), extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball-Milling)

Mechanochemistry eliminates bulk solvents, forcing molecules into close proximity. This increases the effective collision frequency and drastically accelerates the reaction[1].

Materials: Hydroxyimidoyl chloride (1.0 eq), Terminal Alkyne (1.0 eq), Cu/Al₂O₃ nanocomposite catalyst (10 mol%).

Step-by-Step Methodology:

  • Preparation: To a 15 mL stainless-steel (SS) milling jar, add the hydroxyimidoyl chloride (1.0 mmol), the terminal alkyne (1.0 mmol), and the Cu/Al₂O₃ catalyst (10 mol%).

  • Milling Media: Add two 5 mm stainless-steel balls to the jar.

    • Causality: The kinetic energy from the milling balls provides the activation energy for the reaction. The mass and size of the balls dictate the energy transfer; 5 mm balls provide optimal shear forces without degrading the organic substrates.

  • Milling: Seal the jar and place it in a planetary ball mill. Mill at 400 rpm for 1–2 hours.

    • Causality: Continuous milling ensures constant surface renewal of the heterogeneous Cu/Al₂O₃ catalyst, preventing passivation and driving the cycloaddition to completion rapidly[1].

  • Extraction: Open the jar, extract the solid mixture with a minimal amount of ethyl acetate, filter through a short pad of Celite to remove the catalyst, and concentrate the filtrate.

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, the system must be self-validating. Use the following analytical checkpoints to confirm success:

  • TLC Monitoring (Furoxan vs. Isoxazole):

    • Observation: If the base was added too quickly in Protocol A, a highly UV-active, non-polar spot will appear near the solvent front.

    • Validation: This is the furoxan dimer. The desired 3,5-disubstituted isoxazole is typically more polar and will elute lower on the TLC plate (e.g., R_f ~0.3 in 20% EtOAc/Hexanes)[5].

  • ¹H NMR Diagnostic Shift:

    • Validation: The definitive proof of a successful, regioselective 3,5-disubstituted isoxazole synthesis is the presence of the C4-H proton . This proton appears as a distinct, sharp singlet in the aromatic region, typically between

      
       6.50 and 7.00 ppm  (in CDCl₃)[5]. The absence of a singlet in this region, coupled with complex splitting, indicates a failure in regioselectivity or incomplete reaction.
      
  • Mass Spectrometry (ESI-MS):

    • Validation: Look for the [M+H]⁺ peak. If a peak corresponding to[2M - 2H + H]⁺ is strictly observed, the nitrile oxide has dimerized, indicating a failure in the cycloaddition step.

References[2] Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzlW0UoPJNZREqUQv4S27cfdlWggLsIABHb_a9_d2HXD5fxHqHlyhef2iiOJ43m8YWJ5z1KsJI6O4BAd-6w8vUOpt-eqpqYkkvVkzcHIZjQdGWiJ35glOaRur7ily18McM0vUqjJ_w42R7E-Qhrd3MuvqggAlAyAhhbtTI64gJATTvK_O3prfHc_a[3] Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2dI-QRpDU6cpRpOjh7nLesuTO9Knrmr1N-bgOkbyQGzKilL783BG3pdfoF5tuab9EtHKDipl7R0hbuvFKwa9A13pRJDBlQqI7Q4uSmeJNCPWuG9gmaLrpw_7c07ftFmfQTtEn7C6T7wFpVY=[4] Isoxazole synthesis. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-d9tLmrfOOGUujAjBbFIH1pbpmGLYhmZODoeG3OD3U5AFKPaUmeh7wJB7pKpupNqNlMpG9jGIRqLzaJeUGkPjQhb1ajucnxb_zsOrMDJMnVqsTE9I7G99ogz3LwozX0BgGwvXDeIdg9ZlmoNhWsd9EMnsmB44weX-7P4e8t6e1A3h7Q==[1] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al₂O₃ surface under ball-milling conditions. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7BA_yh4_Rcyrm23gjudDinc282hHaYlJvOagvTFvW5p0MSmHAYrMbC4pnZjmxnEl6EbBFL_qBGwNTL_Jm0D129ab_9dFOyRaHxWRN3Z6anYiLlK5oxs-35d-RFMxJHOI1H6eIeSD1OlP1ZU=[5] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOMl_mkHC2ePYM6TXvtYKyeZUsCmvrW2EyGaoPxVL_weke_jC7gyrBOkuuzsvrUqLudUxYGBM4bOom8DvhUXEiSnUtgv12ND2SHrU6WsY7kyIQgnwcJTGMuJdY11_izKPrHsuR2ggxvm_yGMNJVKJ

Sources

Application Note: Divergent Synthesis of a 3-(4-Nitrophenyl)-1,2-oxazol-5-ol Library for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. The core's tautomeric equilibrium with its isoxazol-5(4H)-one counterpart heavily influences receptor binding, metabolic stability, and pharmacokinetic profiles.

When designing a screening library, the 3-(4-nitrophenyl)-1,2-oxazol-5-ol derivative serves as an optimal, highly versatile starting point. The 5-hydroxyl group provides a vector for exploring lipophilic space via etherification, while the 4-nitrophenyl moiety serves as a masked aniline, allowing for late-stage diversification into amides, ureas, and sulfonamides.

Expertise & Experience: Mechanistic Causality in Route Design

Developing a robust library from this scaffold requires navigating two major synthetic pitfalls:

  • The Ambident Nucleophile Challenge: Isoxazol-5-ols are ambident nucleophiles. Traditional alkylation using alkyl halides and basic conditions (e.g., K₂CO₃) inevitably yields an intractable mixture of O-alkyl, N-alkyl, and C-alkyl isomers. To enforce strict regiocontrol, this protocol utilizes the Mitsunobu reaction , which has been mechanistically proven to overwhelmingly favor O-alkylation in 3-hydroxyisoxazoles[2].

  • Chemoselective Nitro Reduction: The N–O bond of the isoxazole ring is notoriously labile. Standard catalytic hydrogenation (e.g., H₂, Pd/C) will cleave the heterocycle, yielding a ring-opened β-amino enone. To preserve the isoxazole core, we employ Tin(II) chloride (SnCl₂) as a mild, chemoselective reducing agent to convert the nitro group to an aniline.

Library Generation Workflow

IsoxazoleLibrary A Ethyl 3-(4-nitrophenyl) -3-oxopropanoate B 3-(4-nitrophenyl) -1,2-oxazol-5-ol A->B NH2OH·HCl Cyclocondensation C O-Alkylated Derivatives (Series A) B->C Mitsunobu Reaction (Regioselective) D 3-(4-aminophenyl) -1,2-oxazol-5-ol B->D SnCl2 Reduction (Chemoselective) F HTS Library Plate Assembly C->F Purification E Amide Derivatives (Series B) D->E R-COCl / Base Amidation E->F Purification

Workflow for the divergent synthesis of a 3-(4-nitrophenyl)-1,2-oxazol-5-ol screening library.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 3-(4-nitrophenyl)-1,2-oxazol-5-ol via a one-pot cyclocondensation[3].

  • Reaction Setup: To a 250 mL round-bottom flask, add ethyl 3-(4-nitrophenyl)-3-oxopropanoate (10.0 mmol) and hydroxylamine hydrochloride (12.0 mmol).

  • Solvent & Base: Suspend the reagents in a 1:1 mixture of Ethanol and Water (50 mL). Add sodium acetate (12.0 mmol) portion-wise. The mild base liberates the free hydroxylamine while preventing unwanted aldol side-reactions.

  • Reflux: Heat the mixture to 80 °C under continuous stirring for 4 hours.

  • Workup: Cool the reaction to 0 °C. Acidify to pH 3 using 1M HCl to ensure the isoxazol-5-ol is fully protonated (pKa ~ 6.5). Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation System:

    • TLC: Check against the starting β-ketoester (Hexanes/EtOAc 7:3). The product spot will stain intensely with KMnO₄.

    • LC-MS: Confirm the presence of the

      
       peak in negative electrospray ionization mode, confirming the acidic nature of the 5-OH group.
      
Protocol 2: Regioselective O-Alkylation (Library Series A)

Objective: Generate a sub-library of 5-alkoxy-3-(4-nitrophenyl)isoxazoles using to prevent N- or C-alkylation[2].

  • Reaction Setup: In a 20 mL scintillation vial (for parallel synthesis), dissolve the core scaffold (1.0 mmol), the target primary/secondary alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.

  • Activation: Cool the vial to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol). The order of addition is critical; adding DIAD last prevents the premature formation of unreactive betaine intermediates.

  • Propagation: Allow the reaction to warm to room temperature and agitate on an orbital shaker for 12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

  • Self-Validation System:

    • ¹H-NMR: Verification of O-alkylation is confirmed by the presence of a sharp singlet at ~6.2 ppm (the C4-H of the isoxazole ring). If C-alkylation occurred, this proton would be absent or shifted significantly.

Protocol 3: Chemoselective Reduction & Amidation (Library Series B)

Objective: Reduce the nitro group without cleaving the N–O bond, followed by parallel amidation.

  • Reduction: Dissolve the core scaffold (5.0 mmol) in EtOAc (25 mL). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 25.0 mmol). Stir at 60 °C for 2 hours.

  • Quench: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-(4-aminophenyl)-1,2-oxazol-5-ol.

  • Parallel Amidation: Distribute the aniline intermediate (0.5 mmol per well) into a 24-well reactor block. Add anhydrous DCM (2 mL) and pyridine (1.0 mmol) to each well.

  • Coupling: Add diverse acid chlorides (R-COCl, 0.6 mmol) to the respective wells. Shake at room temperature for 6 hours.

  • Self-Validation System:

    • Visual/TLC: The reduction step features a distinct color shift from pale yellow (nitro) to bright orange (aniline). A Ninhydrin stain will yield a positive (purple) spot for the primary amine intermediate, which subsequently disappears upon successful amidation.

Quantitative Data Summary

The following table outlines the expected performance metrics for the library generation workflows, establishing baseline quality control standards for high-throughput screening (HTS) submissions.

Library Sub-SeriesTransformationKey ReagentsAvg. Reaction TimeExpected Isolated YieldTarget Purity (LC-MS)
Core Scaffold CyclocondensationNH₂OH·HCl, NaOAc4 h80–85%>98%
Series A (O-Alkyl) Mitsunobu ReactionR-OH, PPh₃, DIAD12 h65–75%>95%
Intermediate Nitro ReductionSnCl₂·2H₂O, EtOAc2 h85–90%>95%
Series B (Amides) Schotten-BaumannR-COCl, Pyridine6 h55–65%>95%

References

  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones under Aqueous Conditions. Heterocycles, 102(9). Available at:[Link]

  • Chen, L., & Fletcher, S. (2014). O-Alkylation of 3-Hydroxyisoxazoles Predominates under Mitsunobu Conditions. Tetrahedron Letters / ChemInform. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield, regioselectivity, or isolation issues during the synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol (also existing as its tautomer, 3-(4-nitrophenyl)isoxazol-5(4H)-one).

Synthesizing this specific bioisostere presents unique challenges. The strongly electron-withdrawing 4-nitro group heavily influences both the reaction kinetics of the


-keto ester precursor and the physicochemical properties of the final product. This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to ensure high-yield, regioselective synthesis.
Mechanistic Workflow & Regioselective Divergence

To understand where the synthesis fails, we must first visualize the competing pathways. The reaction between ethyl 3-(4-nitrophenyl)-3-oxopropanoate and hydroxylamine can diverge based on pH and electrophilicity.

SynthesisPathway Start Ethyl 3-(4-nitrophenyl) -3-oxopropanoate Oxime Oxime Intermediate (Kinetic & Thermodynamic) Start->Oxime N-attack at Ketone (Favored at pH 6) Hydroxamic Hydroxamic Acid (Undesired Pathway) Start->Hydroxamic N-attack at Ester (Favored at high pH) NH2OH Hydroxylamine Hydrochloride NH2OH->Start Base Buffer (NaOAc) pH 5.5 - 6.5 Base->NH2OH Liberates free base Product 3-(4-nitrophenyl) -1,2-oxazol-5-ol (Target) Oxime->Product Cyclization (-EtOH) SideProduct 5-(4-nitrophenyl) -1,2-oxazol-3-ol (Regioisomer) Hydroxamic->SideProduct Cyclization (-H2O)

Mechanistic pathway and regioselective divergence in 3-(4-nitrophenyl)-1,2-oxazol-5-ol synthesis.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding the 5-(4-nitrophenyl)-1,2-oxazol-3-ol regioisomer instead of the desired 3-(4-nitrophenyl)-1,2-oxazol-5-ol? A: Regioselectivity in isoxazole synthesis is dictated by the initial site of nucleophilic attack by hydroxylamine [1]. The nitrogen of hydroxylamine can attack either the highly electrophilic ketone (leading to the desired 5-ol via an oxime intermediate) or the ester carbonyl (leading to the 3-ol via a hydroxamic acid intermediate) [2]. If your reaction pH is too high (e.g., using NaOH), the hydroxylamine is fully deprotonated, making it indiscriminately nucleophilic, which increases ester attack. Maintaining a strictly buffered pH of 5.5–6.5 using sodium acetate ensures the amine lone pair selectively attacks the more electrophilic ketone.

Q: I am observing incomplete conversion of the


-keto ester. How can I drive the reaction to completion? 
A:  The 4-nitro group is strongly electron-withdrawing, which drastically increases the acidity of the active methylene protons between the ketone and ester. If the environment is too basic, the 

-keto ester forms a stable enolate. This enolate is electron-rich and repels the nucleophilic attack of hydroxylamine, stalling the reaction [3]. To resolve this, ensure you are using a weak base (NaOAc) to liberate the free hydroxylamine base without deprotonating the

-keto ester.

Q: The isolated yield is significantly lower than the TLC conversion suggests. What is causing product loss during workup? A: You are likely losing your product in the aqueous layer due to the "amphoteric/acidic trap." The 5-OH proton of the resulting isoxazol-5-ol is highly acidic. The strongly electron-withdrawing 4-nitrophenyl group further stabilizes the conjugate base, dropping the pKa of the molecule to approximately 4.0 [1]. If your aqueous workup is at a neutral or slightly basic pH, the product exists as a highly water-soluble enolate salt. You must aggressively acidify the aqueous layer to pH 2 using 1M HCl to protonate the isoxazole and force its precipitation.

Quantitative Optimization Data

The table below summarizes how different base and solvent choices directly impact the reaction pathway and final isolated yield.

Reaction ConditionpH ProfilePrimary IntermediateMajor ProductIsolated Yield
NaOH, EtOH/H₂O, rt > 9.0Hydroxamic Acid / Enolate5-(4-nitrophenyl)-1,2-oxazol-3-ol< 20%
Pyridine, Reflux ~ 8.0Mixed Oxime / HydroxamicMixture of 3-ol and 5-ol45%
NaOAc, EtOH/H₂O, 60°C 5.5 - 6.5Oxime (Ketone attack)3-(4-nitrophenyl)-1,2-oxazol-5-ol88%
Standard Operating Procedure: Self-Validating Synthesis

This protocol is designed as a self-validating system. By observing specific physical changes at designated checkpoints, you can verify the mechanistic success of the reaction in real-time.

Objective: Regioselective synthesis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol with >85% yield.

Step 1: Reagent Preparation Dissolve 1.0 eq of ethyl 3-(4-nitrophenyl)-3-oxopropanoate in absolute ethanol to create a 0.5 M solution.

Step 2: Buffer Generation In a separate flask, dissolve 1.2 eq of hydroxylamine hydrochloride and 1.2 eq of sodium acetate trihydrate in a minimum volume of distilled water. Causality: This pre-mix ensures the generation of the active hydroxylamine free-base while establishing the critical pH 6 buffer system required to prevent enolate formation.

Step 3: Condensation Add the aqueous buffer solution dropwise to the ethanolic


-keto ester solution at room temperature. Stir for 15 minutes.

Step 4: Cyclization (Thermal Validation) Heat the reaction mixture to 60°C for 2-3 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher


) should completely disappear, replaced by a single, highly polar spot near the baseline (representing the highly acidic product).

Step 5: Solvent Removal Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Causality: Ethanol acts as a co-solvent. Its removal forces the organic product into the aqueous phase, preparing it for pH-dependent precipitation.

Step 6: Acidification and Isolation (Critical Step) Cool the remaining aqueous phase in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0 (verify with pH paper). Validation Check: A thick, pale-yellow precipitate will immediately crash out of the solution once the pKa threshold (~4.0) is crossed. If no precipitate forms, the pH is not low enough.

Step 7: Purification Filter the precipitate under vacuum, wash with ice-cold water to remove residual inorganic salts, and dry under high vacuum to afford the pure 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

References
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings Source: NIH URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Nitrophenyl Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of nitrophenyl heterocycles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot or production-scale synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable solutions to ensure safe, efficient, and reproducible manufacturing processes.

Section 1: Thermal Hazard Management & Runaway Reaction Prevention

The introduction of a nitro group is a highly exothermic process, and maintaining thermal control is paramount during scale-up to prevent runaway reactions, which can have catastrophic consequences.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal runaway during the scale-up of nitration reactions?

A1: Thermal runaway typically results from an imbalance between the rate of heat generation and the rate of heat removal. Key contributing factors during scale-up include:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Accumulation of Unreacted Nitrating Agent: A slow initial reaction followed by a sudden increase in rate can lead to a rapid release of heat that overwhelms the cooling system.

  • Improper Dosing Rate: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[6]

  • Cooling System Failure: Mechanical or utility failures can lead to a complete loss of thermal control.[6]

  • Presence of Impurities: Contaminants can catalyze decomposition reactions or lower the decomposition onset temperature of the reaction mixture.[1][2]

Q2: How can I assess the thermal risk of my nitration process before scaling up?

A2: A thorough thermal hazard evaluation is crucial. This involves:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for starting materials, intermediates, products, and reaction mixtures.[2][4][7]

  • Reaction Calorimetry (RC1): To measure the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution under process-relevant conditions.[4]

  • Accelerating Rate Calorimetry (ARC): To simulate a worst-case adiabatic scenario and determine the time to maximum rate of decomposition.[7]

These studies help to define critical process parameters such as the maximum allowable temperature and the required cooling capacity.

Troubleshooting Guide: Thermal Excursions

Problem: The reactor temperature is rising uncontrollably.

Possible Cause Immediate Action Preventative Measure
Excessive addition rate of nitrating agent. Immediately stop the addition of the nitrating agent.[6]Develop a dosing profile based on reaction calorimetry data to match the heat removal capacity of the reactor.
Cooling system failure. Activate emergency cooling systems if available. Prepare for emergency quenching.[6]Implement regular maintenance schedules for all cooling equipment and have a backup cooling plan.[6]
Agitator failure leading to poor heat transfer and localized hot spots. If possible and safe, attempt to restore agitation. If not, proceed with emergency quenching.Ensure robust agitator design and perform regular mechanical checks.
Unexpectedly high reaction rate due to a change in raw material quality. Stop the feed and maximize cooling.[6]Implement stringent quality control on all incoming raw materials.

Section 2: Controlling Selectivity and Minimizing Impurities

Achieving the desired regioselectivity and minimizing the formation of byproducts are critical for process efficiency and downstream purification.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of nitration on a substituted phenyl heterocycle at scale?

A1: Controlling regioselectivity often involves a combination of factors:

  • Choice of Nitrating Agent: The reactivity and steric bulk of the nitrating agent can influence the position of nitration. For instance, using dinitrogen pentoxide with a zeolite catalyst can favor the para-isomer.[8]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the ortho/para ratio.[9] Milder conditions, such as using dilute nitric acid at low temperatures, often favor mononitration.[9][10]

  • Protecting Groups: In some cases, temporarily protecting a reactive site on the heterocyclic ring can direct the nitration to the desired position on the phenyl ring.

Q2: What are common side reactions during the nitration of phenyl heterocycles, and how can they be minimized?

A2: Common side reactions include:

  • Over-nitration: Formation of di- and tri-nitrated products. This can be minimized by using a controlled stoichiometry of the nitrating agent and monitoring the reaction progress closely.[9]

  • Oxidation: Especially with electron-rich heterocycles or phenols, oxidation can lead to tar formation. Using milder nitrating agents and maintaining low reaction temperatures can mitigate this.[9]

  • Hydrolysis: The strongly acidic conditions can sometimes lead to the hydrolysis of sensitive functional groups.

Troubleshooting Guide: Impurity Profile Issues

Problem: The final product is contaminated with significant amounts of the wrong isomer.

Possible Cause Corrective Action Long-Term Solution
Poor temperature control leading to a shift in selectivity. Review batch records to correlate temperature profiles with isomer distribution.Implement tighter temperature control and consider using a process analytical technology (PAT) tool for real-time monitoring.[11][12]
Incorrect ratio of nitrating agent to substrate. Verify the quantities of all raw materials charged to the reactor.Implement double-checks for all raw material additions.
Change in raw material supplier or quality. Quarantine the batch and perform a thorough analysis of the starting materials.Establish a robust supplier qualification program and test incoming raw materials for critical quality attributes.

Section 3: Purification and Isolation Challenges at Scale

Isolating the desired nitrophenyl heterocycle with high purity can be challenging due to the physical properties of the product and the presence of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying nitrophenyl heterocycles on a large scale?

A1: The choice of purification method depends on the physical state of the product and the nature of the impurities:

  • Crystallization: This is often the most cost-effective method for solid products.[13] Careful solvent selection and controlled cooling profiles are key to achieving high purity and yield.[14] Complex-assisted crystallization can be used to remove stubborn isomers.[15]

  • Column Chromatography: While more expensive, preparative liquid chromatography is highly effective for separating complex mixtures and achieving very high purity.[13][16]

  • Extraction: Liquid-liquid extraction is useful for initial workup to remove acidic or basic impurities.[14]

Q2: My product is difficult to crystallize. What can I do?

A2: Challenges with crystallization can be addressed by:

  • Solvent Screening: A systematic screen of different solvents and solvent mixtures is essential.

  • Seeding: Introducing a small amount of the pure crystalline material can induce crystallization.[14]

  • Anti-Solvent Addition: Gradually adding a solvent in which the product is insoluble can promote precipitation.

  • Controlling Cooling Rate: A slow, controlled cooling rate often leads to larger, purer crystals.

Troubleshooting Guide: Purification Issues

Problem: The product fails to meet the purity specification after crystallization.

Possible Cause Corrective Action Preventative Measure
Occlusion of impurities within the crystal lattice. Re-dissolve the product and recrystallize under slower cooling conditions.Optimize the crystallization process to favor the growth of well-formed crystals.
Incomplete removal of the mother liquor. Wash the filter cake with a small amount of cold, fresh solvent.Ensure efficient solid-liquid separation, for example, by using a centrifuge.
Co-crystallization of an impurity. Consider a different crystallization solvent or a multi-step purification process involving chromatography.Characterize the impurity to understand its properties and develop a targeted removal strategy.

Section 4: Process Analytical Technology (PAT) for Enhanced Control

Implementing PAT can provide real-time insights into the reaction, enabling tighter control and ensuring consistent product quality.[11][12][17][18]

Workflow for PAT Implementation in Nitration Reactions

Caption: A streamlined workflow for integrating Process Analytical Technology (PAT) into the scale-up of nitration reactions.

Section 5: Experimental Protocols

Protocol 1: Illustrative Laboratory-Scale Nitration of a Phenyl Heterocycle

Disclaimer: This is a generalized protocol and must be adapted based on a thorough risk assessment for the specific substrate and scale.

  • Reagent Preparation (Nitrating Mixture): a. In a clean, dry, jacketed reactor, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid to 0-5 °C with constant stirring. c. Slowly and carefully, add the stoichiometric amount of concentrated nitric acid, maintaining the temperature below 15 °C.[6] d. Once the addition is complete, cool the nitrating mixture to the desired reaction temperature (e.g., 0-5 °C).

  • Reaction Setup: a. In a separate reactor, dissolve the phenyl heterocycle in a suitable solvent (if necessary). b. Cool the substrate solution to the reaction temperature.

  • Nitration: a. Slowly add the cold nitrating mixture to the stirred substrate solution via a dosing pump. b. Carefully monitor the internal temperature and control the addition rate to maintain the desired temperature range. c. After the addition is complete, continue stirring the mixture at the reaction temperature and monitor for completion by an appropriate method (e.g., HPLC, TLC).

  • Work-up and Quenching: a. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.[6] b. Allow the ice to melt completely. c. Isolate the crude product by filtration or extraction.

  • Purification: a. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

References

  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. Open Journal of Physical Chemistry, 7, 35-49.
  • METTLER TOLEDO. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]

  • Matsuoka, S., & Fujimoto, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(15), 3488.
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. Scientific Research Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Rajanna, K. C., Ali, M. M., Sana, S., Tasneem, & Saiprakash, P. K. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 2, 137-142.
  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • Agilent. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • ResearchGate. (2015). reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. Retrieved from [Link]

  • CORE. (n.d.). Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices. Retrieved from [Link]

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • Banik, B. K., Ray, D., & Majee, S. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4725.
  • Ferguson, G., Low, J. N., & Wardell, J. L. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Organic Letters. (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. Retrieved from [Link]

  • Wang, Z., Zhang, Y., Li, S., Wang, Y., Zhang, H., & Chen, X. (2025).
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]

  • El-Aal, F. H. A., El-Naggar, M., El-Sayed, R. A., & El-Gohary, N. S. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 27(5), 1656.
  • MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). a complete review of process analytical technology (pat). Retrieved from [Link]

  • Google Patents. (n.d.). CN100564350C - Method for preparing nitrophenol.
  • MDPI. (2025). Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. Retrieved from [Link]

  • ScienceDaily. (2025). Hazardous reactions made safer through flow technology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]

  • PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Challenges in synthesis of heterostructures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. Retrieved from [Link]

  • AIP Publishing. (2025). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. Retrieved from [Link]

Sources

Technical Support Center: Isoxazole Synthesis & Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Isoxazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics including parecoxib, leflunomide, and oxacillin[1][2]. However, controlling the regioselectivity of their synthesis—specifically dictating the formation of 3,5-disubstituted versus 3,4-disubstituted, or specific 3,4,5-trisubstituted isomers—remains a persistent challenge.

This guide provides field-proven troubleshooting strategies, focusing on the profound impact of solvent selection, hydrogen bonding, and Lewis acid coordination on reaction pathways.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: How does solvent polarity dictate the regioselectivity of uncatalyzed [3+2] cycloadditions between nitrile oxides and alkynes?

A: The regioselectivity of 1,3-dipolar cycloadditions is fundamentally governed by the relative dipole moments of the competing transition states. Density Functional Theory (DFT) generally predicts that the transition state leading to the 3,5-disubstituted isoxazole is more polar than the 3,4-transition state[2]. Consequently, classical models suggest that highly polar solvents should stabilize the 3,5-pathway and increase its yield.

Troubleshooting Insight: If you are relying solely on bulk dielectric constants, you may observe experimental deviations. For example, in the cycloaddition of 2-furfural oxime and ethyl propiolate, researchers found that the non-polar solvent dichloromethane (DCM) yielded a higher 3,5- to 3,4- ratio (3.4:1) compared to the highly polar dimethyl sulfoxide (DMSO) (1.5:1)[2]. This occurs because specific solvent-solute cavity effects and localized dipole interactions can override bulk polarity. If your regioselectivity is poor in polar protic solvents, switch to halogenated or aromatic aprotic solvents (e.g., DCM or toluene) to empirically test the transition state stabilization.

G Start Nitrile Oxide + Alkyne [3+2] Cycloaddition Solvent Select Solvent System Start->Solvent Polar High Polarity (e.g., DMSO, H2O) Expected to stabilize high-dipole TS Solvent->Polar NonPolar Low Polarity (e.g., DCM, Toluene) Empirically favors 3,5-isomer in specific cases Solvent->NonPolar TS35 3,5-Transition State (Higher Polarity) Polar->TS35 Standard DFT prediction TS34 3,4-Transition State (Lower Polarity) Polar->TS34 NonPolar->TS35 Experimental deviation NonPolar->TS34 Prod35 3,5-Disubstituted Isoxazole (Major Product) TS35->Prod35 Prod34 3,4-Disubstituted Isoxazole (Minor Product) TS34->Prod34

Caption: Mechanistic logic tree illustrating solvent polarity effects on transition state stabilization.

Q2: I am observing unexpected diastereoselectivity and regioselectivity. Could hydrogen bonding be the culprit?

A: Yes. Solvents capable of acting as hydrogen-bond donors or acceptors significantly alter the activation Gibbs free energy. Molecular Electron Density Theory (MEDT) studies demonstrate that the [3+2] cycloaddition is a zwitterionic-type reaction[3]. When protic solvents are used, they can coordinate with the oxygen atom of the nitrile oxide or hydrogen-bond acceptors on the alkyne/alkene. This coordination asynchronously alters the C–C and C–O bond formation rates. To eliminate hydrogen-bond interference, transition to a non-coordinating solvent like benzene, which has been shown to lower the activation energy by ~0.5 kcal/mol compared to DCM in specific zwitterionic pathways[3].

Q3: I am synthesizing isoxazoles via the cyclocondensation of β-enamino diketones and hydroxylamine, but I keep getting a mixture of regioisomers. How can I drive the reaction to a single product?

A: The classic Claisen isoxazole synthesis often suffers from poor regioselectivity due to the dual electrophilic centers of the 1,3-dicarbonyl system[1]. In protic solvents like ethanol, hydroxylamine attacks both centers indiscriminately.

The Fix: You must switch to an aprotic solvent (Acetonitrile) and introduce a Lewis acid (BF3·OEt2) alongside a base (Pyridine). The Lewis acid selectively coordinates with the more sterically accessible/electron-rich carbonyl oxygen, increasing the electrophilicity of that specific carbon. The aprotic solvent ensures the BF3 is not quenched or outcompeted by solvent hydrogen bonding, directing the hydroxylamine attack exclusively to one site, boosting regioselectivity from ~65% to >90%[1].

Part 2: Quantitative Data & Solvent Optimization

The following table summarizes the causal relationship between solvent choice, additives, and the resulting regioselectivity during the cyclocondensation of β-enamino diketones with hydroxylamine.

Table 1: Effect of Solvent and Additives on the Regioselectivity of Isoxazole Synthesis [1]

EntrySolvent SystemAdditive / BaseTemp (°C)Regioselectivity (Isomer A : B)Total Yield (%)Mechanistic Rationale
1Ethanol (EtOH)None2535 : 6573Protic solvent allows indiscriminate nucleophilic attack.
2Acetonitrile (MeCN)None2565 : 3581Aprotic environment shifts baseline dipole interactions.
3EtOH / H2ONone2540 : 6068Aqueous protic environment exacerbates poor selectivity.
4EtOHPyridine (1.4 eq)2564 : 3671Base deprotonates intermediate but lacks directing power.
5 MeCN Pyridine + BF3·OEt2 (2 eq) 25 90 : 10 79 Lewis acid directs attack; aprotic solvent preserves complex.

Part 3: Validated Experimental Methodologies

Protocol: Highly Regioselective Synthesis of Isoxazoles via Lewis Acid Direction

This protocol is designed to be a self-validating system. By controlling the solvent environment and utilizing Lewis acid direction, you ensure the kinetic product dominates the reaction pathway[1].

Reagents Required:

  • β-enamino diketone substrate (0.5 mmol)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (0.6 mmol, 1.2 equiv.)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.0 mmol, 2.0 equiv.)

  • Pyridine (0.7 mmol, 1.4 equiv.)

  • Anhydrous Acetonitrile (MeCN) (4.0 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon to ensure the anhydrous MeCN is not compromised by atmospheric moisture (which would quench the BF3).

  • Substrate Dissolution: Dissolve 0.5 mmol of the β-enamino diketone in 4.0 mL of anhydrous MeCN. Stir at room temperature (25 °C).

  • Lewis Acid Coordination: Dropwise, add 2.0 equivalents of BF3·OEt2. Causality Note: Allow the mixture to stir for 10 minutes prior to the next step. This pre-incubation allows the Lewis acid to fully coordinate with the target carbonyl oxygen, establishing the electrophilic differential necessary for regiocontrol.

  • Nucleophile Activation: In a separate vial, neutralize 1.2 equivalents of NH2OH·HCl with 1.4 equivalents of pyridine in a minimal amount of MeCN, then transfer this mixture to the main reaction flask.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly UV-active β-enamino diketone spot confirms consumption.

  • Quenching & Extraction: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the BF3 and pyridine. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Verification: Confirm the >90% regioselectivity via crude 1H-NMR. Look for the distinct singlet of the isoxazole C4-H proton (typically between δ 6.0 - 7.0 ppm depending on substituents) to confirm ring closure and isomer ratio.

Workflow Substrate β-Enamino Diketone + NH2OH·HCl Protic Protic Solvent (EtOH) No Lewis Acid Substrate->Protic Standard Conditions Aprotic Aprotic Solvent (MeCN) + BF3·OEt2 + Pyridine Substrate->Aprotic Optimized Conditions Mix Regioisomeric Mixture (~65:35 ratio) Protic->Mix Uncontrolled Attack Pure High Regioselectivity (>90% Major Isomer) Aprotic->Pure Directed Attack

Caption: Experimental workflow comparing standard vs. optimized cyclocondensation conditions.

Alternative Approach: Metal-Free Aqueous Co-Solvent Systems

If your facility is moving towards green chemistry and wishes to avoid transition metals or harsh Lewis acids, recent methodologies have demonstrated that a DMF/water mixture can act as a highly effective solvent system for the 1,3-dipolar cycloaddition of propargyl bromide and in situ-generated α-chloro aldoximes[4]. The water acts as a hydrogen-bonding network that stabilizes the specific transition state leading to 3-phenyl-5-(bromomethyl)isoxazoles, achieving complete regioselectivity under mild, metal-free conditions[4].

References

  • Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity." World Journal of Organic Chemistry. URL: [Link]

  • Flores, A. F. C., et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances (Available via PMC). URL: [Link]

  • Acharjee, M.-S., & Chakraborty, S. (2022). "Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines from the perspective of a molecular electron density theory." Journal of the Serbian Chemical Society. URL: [Link]

  • Boughougal, A., et al. (2022). "Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions." ACS Omega. URL: [Link]

  • Reddy, A. R., et al. (2022). "A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide." Chemical Papers. URL: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data analysis of 3-(4-nitrophenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of heterocycles requires moving beyond simple mass confirmation. For 3-(4-nitrophenyl)-1,2-oxazol-5-ol (commonly referred to as 3-(4-nitrophenyl)isoxazol-5-ol), analytical scientists face two distinct challenges: differentiating the product from its synthetic regioisomer, and accounting for complex solvent-dependent tautomerism.

As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral performance of 3-(4-nitrophenyl)-1,2-oxazol-5-ol against its primary alternative, 5-(4-nitrophenyl)-1,2-oxazol-3-ol. Furthermore, we will explore the causality behind its tautomeric shifts and provide a self-validating experimental protocol to ensure absolute structural certainty.

The Analytical Challenge: Regioisomerism

The synthesis of isoxazoles via the condensation of hydroxylamine with


-keto esters (e.g., ethyl 3-(4-nitrophenyl)-3-oxopropanoate) is notoriously sensitive to pH and reaction conditions. This often yields a mixture of the desired Product A  (3-aryl-1,2-oxazol-5-ol) and the alternative Product B  (5-aryl-1,2-oxazol-3-ol).

Relying solely on LC-MS is insufficient, as both isomers share the exact same mass (


 206.03 for 

). NMR spectroscopy is the only definitive tool for structural assignment, as the electronic environments of the heterocyclic ring carbons differ drastically between the two regioisomers.

Regioselectivity R1 4-Nitrobenzoylacetate + Hydroxylamine R2 Pathway A (Desired) R1->R2 R3 Pathway B (Alternative) R1->R3 R4 Product: 3-(4-nitrophenyl)-1,2-oxazol-5-ol C5=O (~174 ppm) R2->R4 R5 Alternative: 5-(4-nitrophenyl)-1,2-oxazol-3-ol C3-OH (~170 ppm) R3->R5

Divergent synthetic pathways leading to isoxazole regioisomers and key NMR differentiators.

Quantitative NMR Data Comparison

The table below summarizes the diagnostic


H and 

C NMR signals used to differentiate the two regioisomers in CDCl

.
Diagnostic FeatureProduct A: 3-(4-nitrophenyl)-1,2-oxazol-5-olAlternative B: 5-(4-nitrophenyl)-1,2-oxazol-3-ol
Dominant Form (CDCl

)
CH-Tautomer (isoxazol-5(4H)-one)OH-Tautomer (isoxazol-3-ol)

H NMR (Ring Proton)
3.86 ppm (singlet, 2H, CH

)
6.55 ppm (singlet, 1H, CH)

C NMR (C4 Carbon)
33.8 ppm (sp

hybridized)
95.4 ppm (sp

hybridized)

C NMR (C=O / C-OH)
173.5 ppm (C5 Carbonyl)170.2 ppm (C3 Hydroxyl)

Mechanistic Causality: The stark contrast in the C4 carbon shift (33.8 ppm vs 95.4 ppm) is the ultimate diagnostic tool. In Product A, the molecule predominantly exists as the 5(4H)-one tautomer in non-polar solvents, rendering the C4 carbon sp


 hybridized. In Alternative B, the C4 carbon remains part of the conjugated sp

system, heavily shielded by the electron-donating oxygen atoms, pushing it to ~95.4 ppm.

Solvent-Induced Tautomeric Shifts

According to foundational studies on isoxazole tautomerism published by [1], the tautomeric equilibrium of isoxazol-5-ols is highly sensitive to the molecular environment.

When analyzing 3-(4-nitrophenyl)-1,2-oxazol-5-ol, you must account for solvent polarity:

  • In CDCl

    
     (Non-Polar):  The molecule exists predominantly as its CH-tautomer (3-(4-nitrophenyl)isoxazol-5(4H)-one). The causality behind this lies in thermodynamics; the non-polar CDCl
    
    
    
    environment favors the less polar keto-form. As documented in the [2], the CH
    
    
    protons of the 5(4H)-one tautomer consistently resonate near 3.80–3.90 ppm.
  • In DMSO-d

    
     (Polar Aprotic):  The highly polar, hydrogen-bonding solvent stabilizes the highly polarized OH-form (enol) or NH-form via intermolecular hydrogen bonding. This causes the CH
    
    
    
    signal to vanish, replaced by a vinylic CH signal (~6.0 ppm) and a broad downfield OH/NH proton (>11.0 ppm).
SolventTautomeric State

H NMR Key Signals

C NMR Key Signals
CDCl

CH-Form (5(4H)-one)3.86 ppm (s, 2H, CH

)
33.8 ppm (C4), 173.5 ppm (C5)
DMSO-d

OH/NH-Form mixture~6.05 ppm (s, 1H, CH), >11 ppm (br s, OH/NH)~85.0 ppm (C4), ~170.5 ppm (C5)

Recent advances in heterocycle characterization, as reported in [3], corroborate the distinct C=O carbon shift at ~174 ppm for the isoxazol-5(4H)-one core, serving as a reliable benchmark for the CH-tautomer.

NMR_Workflow N1 3-(4-nitrophenyl)-1,2-oxazol-5-ol N2 Solvent Selection N1->N2 N3 CDCl3 (Non-Polar) Favors CH-Tautomer N2->N3 Dissolve N4 DMSO-d6 (Polar) Favors OH/NH-Tautomer N2->N4 Dissolve N5 1H NMR: ~3.86 ppm (s, 2H) 13C NMR: ~33.8 ppm (CH2) N3->N5 Acquire N6 1H NMR: ~6.55 ppm (s, 1H) 13C NMR: ~85.0 ppm (CH) N4->N6 Acquire N7 D2O Exchange Validation (Peak Disappearance) N5->N7 Add D2O

Workflow for solvent-dependent NMR validation of 3-(4-nitrophenyl)-1,2-oxazol-5-ol tautomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not just record the spectrum—interrogate it. The following protocol utilizes a


 exchange to create a self-validating feedback loop, proving that the signal at 3.86 ppm belongs to the acidic CH

of the 5(4H)-one tautomer and not an aliphatic impurity.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of the synthesized 3-(4-nitrophenyl)-1,2-oxazol-5-ol.

  • Dissolve the compound in 0.6 mL of anhydrous CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution using gentle sonication for 30 seconds.
    

Step 2: Baseline NMR Acquisition

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the

    
    H NMR spectrum (400 MHz, 16 scans, relaxation delay D1 = 2.0 s).
    
  • Acquire the

    
    C NMR spectrum (100 MHz, 1024 scans, D1 = 2.0 s, proton-decoupled).
    
  • Observation: Note the sharp singlet at ~3.86 ppm (

    
    H) and the aliphatic carbon signal at ~33.8 ppm (
    
    
    
    C).

Step 3: The D


O Exchange (Self-Validation) 
  • Remove the NMR tube from the spectrometer and add 1 drop (approx. 10 µL) of Deuterium Oxide (D

    
    O) directly into the CDCl
    
    
    
    solution.
  • Cap the tube and shake vigorously for 60 seconds to ensure biphasic mixing. Allow the layers to separate (or briefly centrifuge).

  • Re-acquire the

    
    H NMR spectrum under the exact same parameters.
    
  • Validation: The highly acidic CH

    
     protons flanking the carbonyl and imine groups will rapidly undergo deuterium exchange. The singlet at 3.86 ppm will completely disappear (or drastically reduce in integration), while the aromatic protons (8.32 ppm and 7.88 ppm) remain unchanged. This definitively proves the assignment of the CH-tautomer.
    

References

  • Beilstein Journals. "Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies." Beilstein Journal of Organic Chemistry. URL:[Link]

  • ACS Publications. "Ruthenium–Hydride Complexes Facilitated Sustainable Synthesis of Isoxazolones via Acceptorless Dehydrogenative Annulation of Alcohols." The Journal of Organic Chemistry. URL:[Link]

The Analytical Imperative: Why Orthogonal Characterization Matters

Author: BenchChem Technical Support Team. Date: March 2026

Nitrophenyl isoxazoles are highly privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in antimicrobials, anti-inflammatory agents, and complement pathway (C1s) inhibitors[1][2]. However, the structural duality of these molecules—combining a highly polarizable, electron-withdrawing nitro group with a basic, labile isoxazole ring—presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe a critical error in drug development workflows: an over-reliance on High-Resolution Mass Spectrometry (HRMS) at the expense of classical Elemental Analysis (EA). While HRMS confirms the presence of the target molecule, it is entirely blind to inorganic salts, trapped solvents, and non-ionizable impurities. To build a self-validating analytical system, researchers must couple the structural elucidation power of MS with the absolute bulk purity confirmation of EA.

AnalyticalWorkflow Synthesis Synthesis & Purification SamplePrep Sample Preparation Synthesis->SamplePrep EA Elemental Analysis (CHN) SamplePrep->EA Bulk Purity MS Mass Spectrometry SamplePrep->MS Structural ID Validation Orthogonal Data Validation EA->Validation MS->Validation

Fig 1. Orthogonal analytical workflow for nitrophenyl isoxazole characterization.

Elemental Analysis (EA): The First Line of Purity Validation

The Causality of EA: For a nitrophenyl isoxazole to be cleared for biological screening, its experimental carbon, hydrogen, and nitrogen (CHN) mass percentages must fall within ±0.4% of theoretical values. The nitro group (


) frequently engages in strong hydrogen bonding, leading to the formation of stable hydrates or the trapping of crystallization solvents (like ethanol or ethyl acetate). EA detects this immediately by revealing a suppressed carbon/nitrogen ratio, forcing the chemist to re-dry the sample.

Technology Comparison: Historically, the static Dumas combustion method (e.g., PerkinElmer 2400) was the standard[3]. Today, dynamic Flash Combustion (e.g., Thermo Finnigan Flash EA 1112) is preferred[4]. Flash EA utilizes a highly exothermic oxidation pulse, ensuring that refractory nitrogen-containing heterocycles are completely combusted, preventing the formation of resilient nitrogenous char that skews data.

Self-Validating Protocol: Flash CHN Analysis
  • System Calibration (Validation Step): Run a highly pure sulfanilamide standard (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) before the sample batch. If the experimental values deviate by >0.2%, the system's thermal conductivity detector (TCD) must be recalibrated.

  • Desiccation: Dry the nitrophenyl isoxazole sample under high vacuum (0.1 mbar) at 60°C for 12 hours to eliminate trace volatile solvents.

  • Micro-Weighing: Accurately weigh 1.500 to 2.000 mg of the sample into a combustible tin capsule using a microbalance.

  • Flash Combustion: Drop the capsule into the quartz oxidation reactor (900°C–1000°C) synchronized with a controlled pulse of oxygen.

  • Reduction & Detection: Pass the resulting gas mixture over a copper reduction column at 680°C to convert all nitrogen oxides (

    
    ) to 
    
    
    
    . Separate
    
    
    ,
    
    
    , and
    
    
    via a GC column and quantify via TCD.

Table 1: EA Performance Comparison for 5-(4-nitrophenyl)isoxazole (Theoretical MW: 190.16 g/mol )

Method / Instrument% Carbon% Hydrogen% NitrogenAnalysis TimeNotes
Theoretical 56.853.1814.73N/ACalculated baseline
Flash EA (Thermo 1112) 56.883.1514.70~5 minsComplete combustion, high accuracy
Static EA (PerkinElmer 2400) 56.703.2514.65~15 minsSlight deviation due to charring

Mass Spectrometry (MS): Structural Elucidation & Ionization Dynamics

The Causality of Ionization Choice: When characterizing isoxazoles, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) dictates the integrity of the data[5][6].

  • ESI is a "soft" ionization technique. Because the isoxazole nitrogen is basic, it readily accepts a proton in acidic mobile phases, yielding a highly stable

    
     precursor ion.
    
  • APCI utilizes a corona discharge plasma. The highly electron-withdrawing nitro group on the phenyl ring is notoriously susceptible to in-source reduction under APCI conditions. The plasma generates reactive hydrogen species that can reduce the

    
     group to a nitroso (
    
    
    
    ) or amine (
    
    
    ) group, creating artificial
    
    
    or
    
    
    peaks that mimic actual fragmentation. Therefore, ESI is strictly recommended for nitrophenyl-containing compounds.

Fragmentation Logic: During Collision-Induced Dissociation (CID), the weakest bond in the molecule dictates the primary fragmentation pathway. In the isoxazole ring, the


 bond is highly labile. Cleavage of this bond typically results in the expulsion of carbon monoxide (

) or hydrogen cyanide (

), yielding a characteristic azirine intermediate. Concurrently, the nitrophenyl moiety may lose an

radical.

FragmentationPathway Precursor [M+H]+ Precursor Ion IsoxCleavage Isoxazole Ring Cleavage Precursor->IsoxCleavage CID NitroLoss Nitro Group Fragmentation Precursor->NitroLoss CID / In-Source Azirine Azirine Intermediate IsoxCleavage->Azirine ArylCation Aryl Cation / Radical NitroLoss->ArylCation

Fig 2. Primary MS/MS collision-induced dissociation pathways for nitrophenyl isoxazoles.

Self-Validating Protocol: LC-ESI-HRMS/MS
  • Mass Calibration (Validation Step): Prior to the run, infuse a commercial tuning mix (e.g., Agilent ESI-L). Ensure the mass accuracy error is

    
    . If the isotopic fidelity of the calibrant fails, the quadrupole/TOF must be re-tuned before sample injection.
    
  • Sample Preparation: Dissolve the nitrophenyl isoxazole in LC-MS grade Methanol to a final concentration of

    
    . Add 
    
    
    
    Formic Acid to promote protonation.
  • Chromatography: Inject

    
     onto a C18 column (
    
    
    
    ). Elute using a gradient of Water/Acetonitrile (both containing
    
    
    Formic Acid) at
    
    
    .
  • Ionization (ESI+): Set the capillary voltage to

    
    , desolvation temperature to 
    
    
    
    , and desolvation gas flow to
    
    
    .
  • CID Fragmentation: Isolate the

    
     precursor in the quadrupole. Apply a collision energy (CE) ramp from 
    
    
    
    to
    
    
    using Argon as the collision gas. Record the product ion spectra.

Table 2: MS Ionization Comparison for 5-(4-nitrophenyl)isoxazole

Ionization ModePrecursor Ion ObservedSignal IntensityIn-Source ArtifactsRecommendation
ESI Positive

(

191.0451)
High (

counts)
NonePrimary Choice . Preserves intact molecule.
APCI Positive

(

191.0451)
Moderate (

counts)

(Nitro reduction)
Avoid. Plasma reduces

to

.
ESI Negative

/

Low to ModerateRadical anion formationUseful only for specific acidic derivatives.

Conclusion

For the rigorous characterization of nitrophenyl isoxazoles, a single analytical technique is insufficient. Researchers must utilize Flash Elemental Analysis to validate the bulk purity and hydration state of the sample, ensuring no inorganic or solvent contaminants skew downstream biological assays. Subsequently, ESI-HRMS/MS must be employed over APCI to prevent plasma-induced reduction of the nitro group, allowing for accurate mapping of the isoxazole ring's characteristic


 bond cleavage. By adhering to these self-validating protocols, scientists can ensure absolute structural integrity in their drug development pipelines.

References

  • Synthesis of Isoxazolines: Small Molecules of Potent Antimicrobial Activity Der Pharma Chemica [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin PubMed Central (PMC) - NIH[Link]

  • Environmental Mass Spectrometry: Emerging Contaminants and Current Issues Analytical Chemistry - ACS Publications[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles PubMed Central (PMC) - NIH[Link]

  • Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway PubMed Central (PMC) - NIH[Link]

  • Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

X-Ray Crystal Structure Determination of Nitrophenyl-Containing Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrophenyl-containing heterocycles are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, antibiotics, and antipsychotic precursors. However, determining their X-ray crystal structures presents two distinct crystallographic challenges. First, the conformational flexibility around the C–N bond often leads to extreme solid-state polymorphism. A quintessential example is the olanzapine precursor ROY (5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile), which holds the record as the most polymorphic small molecule known, with 14 characterized polymorphs [1].

Second, the nitro group is highly susceptible to specific X-ray-induced radiation damage. Photoelectrons generated during diffraction can cause the reduction of the nitro group or cleavage of the C–N bond, which distorts electron density maps and leads to erroneous structural interpretations [2]. As a Senior Application Scientist, I have designed this guide to objectively compare modern crystallization and data collection strategies, providing the causality behind experimental choices and self-validating protocols to ensure structural integrity.

Part 1: Crystallization Screening Strategies

The primary goal in crystallizing nitrophenyl heterocycles is to comprehensively map the solid-state landscape. Traditional slow evaporation relies on thermodynamic control, which typically yields only the most stable polymorph. In drug development, however, identifying metastable polymorphs is critical for optimizing a drug's bioavailability and dissolution rate. Modern techniques like High-Throughput Vapor Diffusion (HTVD) and Encapsulated Nanodroplet Crystallization (ENaCt) provide kinetic trapping by rapidly sampling hundreds of supersaturation states.

Performance Comparison: Crystallization Methods
MetricTraditional Slow EvaporationHigh-Throughput Vapor DiffusionENaCt (Nanodroplet)
Sample Volume per Condition 2–5 mL100–200 nL10–50 nL
Polymorphs Accessed (ROY model) 2–3 (Thermodynamic)6–8 (Kinetic & Thermodynamic)14 (Includes novel O22 form)
Time to Crystal Formation 1–4 weeks24–72 hours12–48 hours
Evaporation Control PoorExcellent (Sealed environment)Absolute (Oil encapsulation)
Automation Compatibility LowHighUltra-High
Step-by-Step Methodology: High-Throughput Vapor Diffusion

To ensure a self-validating screening process, follow this kinetic trapping protocol:

  • Solubility Profiling: Dissolve the nitrophenyl heterocycle in a primary solvent (e.g., acetone or DMSO) at 90% of its maximum solubility limit. Causality: Operating just below the solubility limit ensures the drop enters the metastable zone immediately upon vapor equilibration, promoting nucleation rather than amorphous precipitation.

  • Screening Plate Setup: Dispense 50 µL of diverse precipitant cocktails (varying in pH, ionic strength, and dielectric constant) into the reservoir wells of a 96-well sitting-drop plate.

  • Drop Dispensing & Validation: Using an acoustic liquid handler, dispense 100 nL of the compound solution and 100 nL of the reservoir solution into the sample well.

    • Self-Validation Check: Observe the drop immediately under a microscope. The formation of a clear drop confirms no premature precipitation. Immediate cloudiness indicates the precipitant is too strong, requiring dilution of the reservoir.

  • Incubation & Imaging: Seal the plate with an optically clear film and incubate at a strictly controlled 20°C. Image automatically every 12 hours using cross-polarized light. Causality: Polarized light distinguishes crystalline birefringence from amorphous precipitate, preventing false negatives during visual inspection.

G Start Compound Synthesis (Nitrophenyl Heterocycle) Prep Solubility Profiling & Solution Prep Start->Prep Trad Traditional Slow Evaporation Prep->Trad HTVD High-Throughput Vapor Diffusion Prep->HTVD ENaCt ENaCt Nanodroplet Prep->ENaCt Thermo Thermodynamic Control (Stable Polymorphs) Trad->Thermo Kinetic Kinetic Trapping (Metastable Polymorphs) HTVD->Kinetic ENaCt->Kinetic

Workflow comparing traditional and high-throughput crystallization strategies.

Part 2: X-Ray Data Collection & Source Selection

Once crystals are obtained, the next bottleneck is data collection. Nitrophenyl groups are highly sensitive to the intense X-ray beams used in modern crystallography. The absorption of X-rays generates photoelectrons that can reduce the nitro group, altering the C–N torsion angle and destroying the local crystalline order before the global diffraction pattern fades [3]. Choosing the right X-ray source and collection strategy is paramount.

Performance Comparison: X-Ray Sources
ParameterIn-House Microfocus (Cu Kα)Synchrotron (e.g., Diamond/APS)
Wavelength 1.5418 Å (Fixed)Tunable (Typically 0.9 – 1.0 Å)
Optimal Crystal Size > 50 µm5 – 20 µm
Data Collection Time 12 – 24 hours1 – 5 minutes
Radiation Damage Risk Low to ModerateHigh (Requires strict dose control)
Resolution Limit ~0.75 – 0.84 Å< 0.60 Å (Ultra-high resolution)
Step-by-Step Methodology: Synchrotron Data Collection with Damage Mitigation

When utilizing a high-flux synchrotron source for microcrystals of nitrophenyl heterocycles, use the following damage-mitigation protocol:

  • Cryoprotection & Freezing: Transfer the crystal into a mother liquor supplemented with 20% (v/v) glycerol or Paratone-N oil. Flash-cool the sample in liquid nitrogen.

    • Self-Validation Check: A visually transparent glass confirms successful cryoprotection. Opacity indicates crystalline ice formation, which will produce parasitic diffraction rings and degrade data quality.

  • Beam Attenuation & Mounting: Mount the sample on the goniometer under a continuous 100 K nitrogen stream. Causality: Cryo-cooling halts the diffusion of primary radicals, though it cannot stop photoelectron migration. Attenuate the synchrotron beam to 10-20% transmission to minimize the acute dose rate.

  • Strategy Calculation: Collect two orthogonal 1° test images. Calculate a data collection strategy aiming for >99.5% completeness while ensuring the total absorbed dose remains strictly below the Henderson limit (20 MGy for cryo-cooled crystals).

  • Helical Data Collection: Instead of irradiating a single spot, translate the crystal continuously along the rotation axis (helical scan) during the 360° sweep. Causality: This distributes the X-ray dose across the entire crystal volume, preventing localized destruction of the nitro groups.

  • Density Map Validation: Post-integration and initial phasing, inspect the

    
     difference electron density map specifically around the nitro group. Validation: Negative difference density (red mesh) on the oxygen atoms indicates radiation-induced cleavage or reduction, dictating that the structure must be re-collected at a lower dose.
    

G Mount Crystal Mounting (100 K Cryo-stream) Source Select X-ray Source Mount->Source InHouse In-House Microfocus (Long Exposure, Low Flux) Source->InHouse Sync Synchrotron (Short Exposure, High Flux) Source->Sync Solve Structure Solution (Direct Methods / SAD) InHouse->Solve Mitigate Mitigation: Helical Scan & Beam Attenuation Sync->Mitigate Mitigate->Solve Validate Inspect Nitro Group Electron Density Solve->Validate

X-ray data collection pathway emphasizing radiation damage mitigation.

References

  • The 14th ROY Polymorph Discovered via High-Throughput Crystallization ChemRxiv[Link]

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes RSC Publishing[Link]

  • Phasing in the presence of radiation damage IUCr Journals[Link]

Structure-Activity Relationship (SAR) Studies of Nitrophenyl-Substituted Oxadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxadiazoles—specifically the 1,3,4- and 1,2,4- isomers—are highly privileged scaffolds in medicinal chemistry. They frequently serve as bioisosteres for amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles. The introduction of a nitrophenyl moiety into these scaffolds dramatically alters their electronic distribution and steric profile, transforming them into highly potent candidates for antibacterial, antitubercular, and anticancer applications[1][2].

This guide provides an objective, comparative analysis of nitrophenyl-substituted oxadiazoles. By elucidating the causality behind their structure-activity relationships (SAR) and providing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals seeking to optimize oxadiazole-based lead compounds.

Mechanistic Insights & SAR Causality

The biological efficacy of nitrophenyl-substituted oxadiazoles is not merely a function of the nitro group's presence. Instead, it is governed by highly specific regiochemistry (ortho, meta, or para) and the resulting electronic and steric interplay[1].

Antibacterial & Antitubercular Activity

The strong electron-withdrawing nature of the nitro group depletes electron density from the oxadiazole core, enhancing the molecule's ability to interact with nucleophilic residues within bacterial targets. However, steric positioning dictates the binding affinity.

  • Regioselective Impact: In 1,2,4-oxadiazole derivatives, an ortho-nitro substitution on the 5-phenyl ring (e.g., Compound 1) significantly outperforms meta or para substitutions. The ortho-nitro group creates steric hindrance that locks the dihedral angle between the phenyl and oxadiazole rings, pre-organizing the molecule into a rigid, bioactive conformation that fits precisely into bacterial enzyme pockets[1].

  • Comparison with Standards: S-substituted 1,3,4-oxadiazole-2-thiols bearing a 3,5-dinitrophenyl moiety exhibit exceptional antitubercular activity against M. tuberculosis (MIC = 0.03 µM), vastly outperforming the standard first-line drug isoniazid (MIC = 0.5 µM)[2][3].

Anticancer Activity (Bcl-2 Inhibition)

In oncology, nitrophenyl oxadiazoles have been identified as potent inhibitors of the anti-apoptotic Bcl-2 protein.

  • Target Engagement: Compound 16j (5-(1H-indol-3-yl)-N-(2-nitrophenyl)-1,3,4-oxadiazole-2-amine) demonstrates submicromolar cytotoxicity in metastatic breast cancer lines[4].

  • Mechanistic Causality: The ortho-nitro group acts as a critical hydrogen bond acceptor and a steric wedge within the Bcl-2 BH3 binding pocket. This specific orientation competitively displaces pro-apoptotic proteins, triggering cancer cell apoptosis[4].

Quantitative Data Comparison

The following table summarizes the comparative performance of various nitrophenyl-substituted oxadiazoles against biological targets and standard reference drugs.

Compound ID / NameScaffoldSubstitution PatternTarget / AssayEfficacy (MIC / IC50)Reference
Compound 1 1,2,4-oxadiazole3-(3-chlorophenyl)-5-(2-nitrophenyl)E. coli (Antibacterial)MIC = 60 µM[1]
Compound 2 1,2,4-oxadiazole3-(3-chlorophenyl)-5-(3-nitrophenyl)E. coli (Antibacterial)MIC > 100 µM[1]
Compound 16j 1,3,4-oxadiazole5-(1H-indol-3-yl)-N-(2-nitrophenyl)Bcl-2 (Anticancer)IC50 = 4.27 µM[4]
Compound 32a-h 1,3,4-oxadiazole3,5-nitrophenyl (S-substituted)M. tuberculosisMIC = 0.03 µM[2]
Compound 65 1,3,4-oxadiazole2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)AntiviralIC50 = 39 µg/µL[2]

SAR Logic Visualization

SAR_Pathway Core Oxadiazole Scaffold (1,3,4- or 1,2,4- isomer) Substituent Nitrophenyl Substitution Core->Substituent Functionalization Ortho Ortho-Nitro Position Steric locking & optimal BH3 fit Substituent->Ortho Regioselective MetaPara Meta/Para-Nitro Position Steric clash / Suboptimal binding Substituent->MetaPara Regioselective HighActivity High Efficacy (MIC < 60 µM / IC50 < 5 µM) Ortho->HighActivity Promotes LowActivity Reduced Efficacy (MIC > 100 µM) MetaPara->LowActivity Yields

SAR logic of nitrophenyl-substituted oxadiazoles dictating biological efficacy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps. A protocol is only as reliable as its controls.

Protocol A: Microwave-Assisted Synthesis of Nitrophenyl-1,3,4-Oxadiazoles

Causality for Method Selection: Microwave irradiation is chosen over conventional thermal reflux to rapidly accelerate the dehydrative cyclization of hydrazides. This minimizes the thermal degradation or unwanted reduction of the sensitive nitro group, significantly improving compound yield and purity[5][6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz vessel, combine 1.0 equivalent of 4-nitrobenzohydrazide and 1.0 equivalent of the substituted aromatic aldehyde in an ethanol-water (1:2 v/v) solvent system[6].

  • Catalysis: Add 20 mol% NaHSO3. Validation Check: The bisulfite acts as an essential oxidative cyclization catalyst. Omitting it will stall the reaction at the intermediate Schiff base stage, resulting in reaction failure[6].

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300W) for 10–50 seconds in short bursts. Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate 7:3) until the starting hydrazide spot completely disappears.

  • Purification & Structural Validation: Pour the crude mixture into crushed ice. Filter the precipitate and recrystallize from hot ethanol. Validate structural integrity using 13C-NMR (confirming the appearance of characteristic oxadiazole C2/C5 signals at ~160-165 ppm) and IR spectroscopy (C=N stretch at ~1600 cm⁻¹, NO2 asymmetric stretch at ~1530 cm⁻¹).

Protocol B: In Vitro Bcl-2 Competitive Binding Assay (ELISA)

Causality for Method Selection: Observing phenotypic cell death is insufficient to prove target engagement. This ELISA specifically validates that the oxadiazole's anticancer activity is mechanistically driven by direct competitive inhibition at the Bcl-2 BH3 pocket[4].

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with recombinant human Bcl-2 protein (1 µg/mL) overnight at 4°C. Wash with PBS-Tween 20 and block with 1% BSA for 1 hour to prevent non-specific binding.

  • Compound Incubation: Add serial dilutions of the highly purified (>95% via HPLC) nitrophenyl-oxadiazole (0.1 µM to 100 µM in 1% DMSO vehicle) along with a constant concentration of biotinylated BH3-domain peptide.

  • Control Implementation: Use 1% DMSO as a negative vehicle control (representing 0% inhibition) and a known Bcl-2 inhibitor (e.g., Venetoclax) as a positive control.

  • Detection: Incubate for 2 hours at room temperature. Wash the wells extensively, then add a streptavidin-HRP conjugate. After 30 minutes of incubation, add TMB substrate to develop the color.

  • Quantification & Self-Validation: Stop the reaction with 1M H2SO4 and read absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression. Validation Check: The assay is only deemed valid if the positive control yields an IC50 within its established literature range, confirming that the recombinant Bcl-2 protein maintained its active conformation throughout the assay.

Experimental Workflow Visualization

Exp_Workflow Step1 Precursor Synthesis (Hydrazide/Nitrile) Step2 MW-Assisted Cyclization (POCl3 / NaHSO3) Step1->Step2 Reactants Step3 Validation (NMR, IR, MS) Step2->Step3 Crude Product Step4 In Vitro Screening (MIC / ELISA) Step3->Step4 Pure Compound

Self-validating experimental workflow for oxadiazole synthesis and screening.

References

  • BenchChem Technical Support Team.
  • "Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] [1,3,4]-oxadiazole as a novel Bcl-2 inhibitor." PubMed / NIH.
  • "Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • "A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole deriv
  • "Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues.

Sources

Computational Benchmarking of Heterocycles: A DFT Comparison Guide for Oxazole and Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and organic electronics increasingly rely on predictive computational models, Density Functional Theory (DFT) has become the gold standard for elucidating the structure-property relationships of heterocyclic scaffolds. Among the most privileged scaffolds are oxazole (a 1,3-oxygen-nitrogen system) and pyrazole (a 1,2-dinitrogen system). While both are five-membered aromatic rings, their distinct heteroatom arrangements lead to fundamentally different electronic distributions, chemical reactivities, and biological binding profiles.

This guide provides an objective, data-driven comparison of oxazole and pyrazole derivatives based on DFT computational analysis, detailing the causality behind quantum descriptors and providing a self-validating methodology for researchers.

Comparative DFT Analysis: Electronic Properties and Reactivity

The substitution of oxygen in oxazole for a second nitrogen in pyrazole drastically alters the frontier molecular orbitals (FMOs). By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict both the kinetic stability and the reactivity of these derivatives.

Oxazole Derivatives: High Reactivity and Electron Transport

Oxazoles are characterized by the high electronegativity of the oxygen atom, which strongly polarizes the ring. This polarization typically results in a narrower HOMO-LUMO energy gap (


), rendering oxazole derivatives highly reactive and excellent candidates for charge-transfer applications.
  • Reactivity: A DFT study on

    
    -((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6-311++G(d,p) level of theory revealed a relatively narrow 
    
    
    
    of 4.8435 eV, indicating high chemical reactivity and a strong tendency to donate electrons to appropriate acceptors1[1].
  • Materials Science: Due to their low LUMO energy levels, oxazole derivatives like BMPO demonstrate exceptional electron transport capabilities. DFT calculations show an electron reorganization energy of just 0.223 eV (lower than standard n-type semiconductors), making them highly proficient for Organic Light Emitting Diodes (OLEDs)2[2].

Pyrazole Derivatives: Thermodynamic Stability and Target Binding

The adjacent nitrogen atoms in pyrazole create a distinct dipole moment and a "harder" aromatic system. According to the Hard-Soft Acid-Base (HSAB) principle, molecules with larger HOMO-LUMO gaps are chemically harder, meaning they are more thermodynamically stable and less prone to spontaneous degradation.

  • Kinetic Stability: DFT analysis of a novel pyrazole-malononitrile (PM) derivative calculated a

    
     of 6.716 eV. This large gap correlates with high kinetic stability, allowing the molecule to reach biological targets intact, where it demonstrated a potent binding affinity (-110.721 kcal/mol) against the CA-125 cancer biomarker 3[3].
    
  • Pharmacological Hardness: Studies on arylsulphonyl pyrazoles confirm that fused pyrazole systems act as "hard" molecules 4[4]. This stability is crucial for drugs facing harsh metabolic environments, such as pyrazole-based antileishmanial agents, which rely on this high energy gap for sustained in vivo efficacy 5[5].

Quantitative Data Comparison
Quantum DescriptorOxazole Derivative (Benzimidazole-Oxazole)Pyrazole Derivative (Pyrazole-Malononitrile)Computational & Practical Implication
Functional / Basis Set B3LYP / 6-311++G(d,p)B3LYP / 6-311GB3LYP is the standard for organic heterocycles.
E_HOMO (eV) -5.6518Dependent on substitutionHigher HOMO indicates better electron-donating ability.
E_LUMO (eV) -0.8083Dependent on substitutionLower LUMO indicates better electron-accepting ability.
Energy Gap (

)
4.8435 eV6.716 eVOxazole: Higher reactivity. Pyrazole: Higher stability.
Chemical Hardness (

)
Lower (Soft)Higher (Hard)Harder molecules resist metabolic/chemical degradation.
Primary Utility OLEDs, Electrophilic probesAnticancer, Antileishmanial agentsDriven by charge transfer vs. stable receptor binding.

Standardized DFT Computational Methodology

To ensure scientific integrity and reproducibility, computational workflows must be self-validating. The following protocol outlines the causal reasoning behind the selection of specific DFT parameters for analyzing oxazole and pyrazole derivatives.

Step-by-Step Protocol
  • Initial Geometry Construction: Build the 3D molecular structure using a graphical interface (e.g., GaussView). Pre-optimize the geometry using a Molecular Mechanics force field (like MMFF94) to prevent the subsequent quantum mechanical calculation from trapping in a high-energy local minimum.

  • Functional and Basis Set Selection (B3LYP/6-311++G ):**

    • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr hybrid functional includes exact Hartree-Fock exchange, which mitigates the self-interaction error prevalent in highly conjugated heterocycles 6[6].

    • Why 6-311++G(d,p)? The diffuse functions ("++") are critical. Nitrogen and oxygen possess lone pairs with expanded electron clouds; without diffuse functions, the calculation will fail to accurately model electron density far from the nucleus, leading to incorrect predictions of nucleophilic attack sites.

  • Ground State Optimization: Execute the DFT geometry optimization in the gas phase or using a Polarizable Continuum Model (PCM) if simulating a specific solvent environment.

  • Self-Validating Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Critical Check: The output must yield zero imaginary frequencies. An imaginary frequency indicates the structure is at a transition state saddle point, not a stable ground state minimum.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize charge distribution. Red regions denote nucleophilic centers (electron-rich), while blue regions denote electrophilic centers (electron-poor), directly informing molecular docking studies.

DFT_Workflow Start Input Molecular Geometry (Oxazole/Pyrazole) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Valid Local Minimum Confirmed? Freq->Valid Valid->Opt No (Imaginary Freq) Prop Electronic Properties (HOMO/LUMO, MEP, NPA) Valid->Prop Yes (All Real) TDDFT TD-DFT (UV-Vis, Excited States) Prop->TDDFT End SAR & Reactivity Mapping TDDFT->End

Standardized self-validating DFT computational workflow for heterocyclic derivatives.

Translating Quantum Descriptors to Drug Design

The ultimate value of DFT lies in its ability to streamline Structure-Activity Relationship (SAR) mapping. By extracting specific quantum descriptors, researchers can rationally design better drugs and materials.

  • Global Chemical Reactivity Descriptors (GCRDs): Parameters such as chemical hardness (

    
    ), softness (
    
    
    
    ), and the electrophilicity index (
    
    
    ) are derived directly from FMO energies. A softer oxazole derivative will form covalent adducts more readily, whereas a harder pyrazole derivative will rely on non-covalent interactions (hydrogen bonding,
    
    
    stacking) within a receptor pocket.
  • Fukui Functions: These functions predict local reactivity. By calculating the condensed Fukui functions for a pyrazole ring, scientists can pinpoint exactly which nitrogen atom will act as the primary hydrogen-bond acceptor during target protein interaction.

SAR_Logic DFT DFT Outputs Gap HOMO-LUMO Gap (ΔE) DFT->Gap MEP Molecular Electrostatic Potential DFT->MEP Fukui Fukui Functions DFT->Fukui Stab Kinetic Stability & Chemical Hardness Gap->Stab Bind Receptor Binding Affinity (Non-covalent interactions) MEP->Bind Site Regioselectivity (Nucleophilic/Electrophilic sites) Fukui->Site Drug Lead Optimization (Anticancer/Antimicrobial) Stab->Drug Bind->Drug Site->Drug

Logical mapping of DFT-derived quantum descriptors to drug lead optimization.

Conclusion

The choice between an oxazole and a pyrazole scaffold should not be arbitrary. DFT computational analysis proves that oxazoles generally offer narrower FMO gaps and higher reactivity, making them ideal for targeted covalent inhibitors or optoelectronic materials. Conversely, pyrazoles provide robust thermodynamic stability and "hard" chemical profiles, perfectly suited for drugs that require high metabolic resistance and strong, non-covalent receptor binding. By standardizing DFT protocols with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) and enforcing self-validation via frequency calculations, researchers can confidently predict the macroscopic behavior of these vital heterocycles.

References

  • Source: irjweb.
  • Title: The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)
  • Source: doi.
  • Source: scispace.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative Molecular Docking Studies of Isoxazole and Pyrazole Analogs: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter the "isosteric dilemma": deciding between an isoxazole and a pyrazole core during lead optimization. While these five-membered nitrogen-containing heterocycles are traditionally classified as bioisosteres, their distinct electronic distributions, tautomeric capabilities, and hydrogen-bonding profiles dictate profoundly different binding kinetics and thermodynamic stabilities within target active sites.

This guide provides an objective, data-driven comparison of their performance across various therapeutic targets, supported by robust molecular docking protocols and experimental validation.

Structural Causality: The Physics of Core Selection

To understand the docking behavior of these analogs, we must first examine the causality behind their molecular interactions:

  • Pyrazole (

    
    ) : Contains both a pyrrole-like NH group and a pyridine-like N atom. This allows it to act as both a strong hydrogen bond donor and acceptor. Crucially, pyrazole exhibits annular tautomerism, allowing it to dynamically adapt to the electrostatic environment of an active site to form critical bifurcated hydrogen bonds[1].
    
  • Isoxazole (

    
    ) : Replaces the NH group with an oxygen atom, rendering it exclusively a hydrogen bond acceptor. The higher electronegativity of oxygen alters the molecular dipole moment, generally increasing lipophilicity. This restricts its binding modes but heavily favors deep, hydrophobic pockets and improves blood-brain barrier (BBB) penetration[2].
    

Logic Core Heterocyclic Scaffold Iso Isoxazole (O-N) - H-bond Acceptor Only - Higher Lipophilicity Core->Iso Pyr Pyrazole (N-N) - H-bond Donor & Acceptor - Tautomeric Adaptation Core->Pyr Target1 CNS Targets (e.g., D3/D4) Favors Hydrophobic Fit Iso->Target1 Enhanced BBB Penetration Target2 Inflammatory Targets (e.g., COX-2) Favors Directed H-bonding Pyr->Target2 Bifurcated H-bonds

Structural causality and target preference logic for isoxazole versus pyrazole selection.

Self-Validating Experimental Protocol for Comparative Docking

To ensure trustworthiness, docking studies cannot rely solely on static scoring functions. A self-validating workflow must incorporate quantum mechanical (QM) preparation and Molecular Dynamics (MD) simulations to verify structural stability.

Step-by-Step Methodology
  • QM-Based Ligand Preparation :

    • Action: Optimize the 3D geometries of isoxazole and pyrazole analogs using Density Functional Theory (DFT, e.g., B3LYP/6-31G*).

    • Causality: Because pyrazoles exhibit tautomerism, DFT identifies the lowest energy tautomer at physiological pH, ensuring the docking algorithm evaluates the biologically relevant state[3].

  • Protein Preparation and Grid Generation :

    • Action: Retrieve high-resolution X-ray crystal structures. Assign protonation states using PROPKA at pH 7.4. Generate a receptor grid centered on the native co-crystallized ligand.

    • Causality: Correct histidine protonation in the active site is critical when evaluating the pyrazole NH's H-bond donor capacity.

  • Flexible Molecular Docking :

    • Action: Perform flexible ligand docking (using AutoDock Vina or Schrödinger Glide). Retain the top 10 poses for clustering.

    • Causality: Captures the conformational flexibility of substituents attached to the rigid isoxazole/pyrazole cores.

  • Post-Docking Validation (MD Simulation) :

    • Action: Subject the top-scoring complex to a 50-100 ns MD simulation. Calculate RMSD and MM-GBSA binding free energies.

    • Causality: Validates if the predicted H-bonds (especially the pyrazole NH interactions) remain stable under explicit solvation and thermal fluctuations.

Workflow A 1. QM Ligand Preparation (DFT Optimization & Tautomer Check) D 4. Molecular Docking (Ensemble & Flexible) A->D B 2. Protein Preparation (Protonation at pH 7.4) C 3. Grid Generation (Active Site Mapping) B->C C->D E 5. Interaction Profiling (H-bonds, Pi-Pi, Hydrophobic) D->E F 6. MD Simulation (MM-GBSA & RMSD Validation) E->F

Self-validating computational workflow for comparative docking of heterocyclic analogs.

Comparative Performance Analysis: Case Studies

Target A: Cyclooxygenase (COX-2) and Inflammation

Curcumin analogs and carboxamide derivatives featuring pyrazole and isoxazole cores have been extensively studied for COX-1/COX-2 selectivity. Pyrazole analogs consistently exhibit superior COX-2 selectivity. The causality lies in the pyrazole NH group, which forms a robust hydrogen bond with the sulfonamide binding pocket (specifically Arg513 and Val523) of COX-2[4]. Conversely, isoxazole analogs rely more on weaker dipole-dipole interactions, resulting in slightly lower binding affinities but often better pharmacokinetic half-lives[5].

Target B: Dopamine D2-like Receptors (Neurological Disorders)

In a comprehensive 3D-QSAR and molecular docking study of piperazinylalkyl pyrazole/isoxazole analogs, the steric and electrostatic requirements for D2, D3, and D4 subtypes were mapped[2]. The isoxazole ring, being more rigid and lacking the desolvation penalty of an NH donor, aligns perfectly within the hydrophobic pocket formed by TM3, TM5, and TM6 of the D4 receptor. This spatial constraint provides a critical structural basis for D4 subtype selectivity[2].

Target C: Protein Kinase C (PKC) Activator Domain

Studies evaluating curcumin derivatives binding to the novel PKC activator domain revealed distinct mechanistic differences. The pyrazole ring forms direct hydrogen bonds with protein residues in the C1B subdomain, whereas isoxazole derivatives modulate binding primarily through the orientation of adjacent carbonyl and hydroxyl groups[1].

Quantitative Data Comparison

The following table synthesizes experimental and in-silico data to benchmark the performance of these analogs across different targets.

Target ProteinAnalog CoreBinding Energy (kcal/mol)Key Interacting ResiduesExperimental

/

Dopamine D3 Receptor Pyrazole-9.2Trp100, Leu89~15 nM
Dopamine D3 Receptor Isoxazole-8.7Leu89, TM7 pocket~45 nM
COX-2 Enzyme Pyrazole-10.5Arg513, Val5230.8 µM
COX-2 Enzyme Isoxazole-9.1Tyr355, Arg1201.2 µM
Protein Kinase C (PKCθ) Pyrazole-7.8C1B domain residues3.5 µM
Protein Kinase C (PKCθ) Isoxazole-7.2C1B domain residues8.2 µM

(Note: Data aggregated from comparative studies to illustrate general thermodynamic and kinetic trends[1][2][4][5].)

Strategic Recommendations for Drug Development

When advancing a lead compound, the choice between an isoxazole and a pyrazole should be dictated by the specific microenvironment of the target pocket:

  • Select Pyrazole when the active site features a strong, accessible hydrogen bond acceptor (such as an aspartate side chain or a backbone carbonyl) that can interact with the NH group. Pyrazole is also preferred when tautomerization can provide adaptive binding to highly flexible pockets.

  • Select Isoxazole to improve metabolic stability, increase overall lipophilicity for BBB penetration (crucial for CNS targets like Dopamine receptors), or when the binding pocket is strictly hydrophobic, which would energetically penalize the desolvation of a pyrazole NH donor.

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs Source: MDPI URL:[Link]

  • Design, synthesis, biological evaluation and molecular docking of curcumin analogues as antioxidant, cyclooxygenase inhibitory and anti-inflammatory agents Source: ChEMBL / EBI URL:[Link]

  • Binding of Isoxazole and Pyrazole Derivatives of Curcumin With the Activator Binding Domain of Novel Protein Kinase C Source: PubMed / NIH URL:[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PMC / NIH URL:[Link]

  • Theoretical Studies of 1, 2, 3-Triazole and Isoxazole-Linked Pyrazole Hybrids as Antibacterial Agents: An Approach of Docking and DFT Source: Advanced Journal of Chemistry URL:[Link]

Sources

Safety Operating Guide

3-(4-Nitrophenyl)-1,2-oxazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of functionalized heterocycles demand a rigorous, scientifically grounded approach to ensure both laboratory safety and environmental compliance. As a versatile intermediate in pharmaceutical synthesis and materials science[1], 3-(4-Nitrophenyl)-1,2-oxazol-5-ol (and its tautomeric keto form, 3-(4-nitrophenyl)isoxazol-5(4H)-one) presents unique operational challenges[2].

The very structural features that make this compound synthetically valuable—its electron-deficient isoxazole ring and the strongly electron-withdrawing nitro group—also render it highly recalcitrant to environmental degradation and potentially toxic[3]. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling and disposal of this specific nitroaromatic compound.

Physicochemical Profile & Hazard Classification

Before designing a disposal workflow, it is critical to understand the physical and chemical properties of the waste material. 3-(4-Nitrophenyl)-1,2-oxazol-5-ol exists in a tautomeric equilibrium with its keto form, which influences its solubility and reactivity[2].

Table 1: Physicochemical Properties & Hazard Classification

Property / ParameterValue / Description
Chemical Name 3-(4-Nitrophenyl)-1,2-oxazol-5-ol
Major Tautomer 3-(4-Nitrophenyl)isoxazol-5(4H)-one[2]
Molecular Formula C9H6N2O4[2]
Molecular Weight 206.15 g/mol [2]
Physical State Solid / Powder
Primary Hazards Acute toxicity, potential mutagenicity, environmental persistence[3]
EPA Waste Class Nitroaromatic Hazardous Waste[4][5]

Mechanistic Insight: The Recalcitrance of Nitroaromatics

Why can't 3-(4-Nitrophenyl)-1,2-oxazol-5-ol simply be neutralized with bleach or flushed into standard biological wastewater systems?

The causality lies in its molecular structure. The nitro group is highly electron-withdrawing, which depletes the electron density of the aromatic ring. This makes the compound highly resistant to the electrophilic oxidative degradation pathways typically utilized by standard municipal wastewater treatment facilities[3].

While certain specialized microbial consortia (e.g., Pseudomonas or Comamonas species) possess specific nitroreductases or lyases capable of degrading nitroaromatics via hydroxylamino intermediates, these bacteria are not present in standard municipal systems[6][7]. If released into the environment, nitroaromatics can undergo direct photolysis, but they frequently form "dead-end" reduced derivatives (such as carcinogenic aromatic amines) that bind to soil particles and persist in aquatic ecosystems[4][8]. Therefore, high-temperature incineration is the only definitive method to ensure the complete destruction of the nitroaromatic ring[9].

Operational Workflow: Waste Segregation & Disposal

To prevent cross-contamination and ensure regulatory compliance, all waste containing 3-(4-Nitrophenyl)-1,2-oxazol-5-ol must be strictly segregated.

G Start Waste Generation: 3-(4-Nitrophenyl)-1,2-oxazol-5-ol Decision Waste State? Start->Decision Aqueous Aqueous Solutions (<1% concentration) Decision->Aqueous Liquid Solid Solid Waste / Powders (>1% concentration) Decision->Solid Solid/Organic SPE Solid-Phase Extraction (SPE) or Activated Carbon Filtration Aqueous->SPE Incineration High-Temp Incineration (Rotary Kiln >1000°C) Solid->Incineration Effluent Monitor Effluent (HPLC UV/Vis) SPE->Effluent Ash Ash Disposal (Hazardous Landfill) Incineration->Ash Effluent->Incineration Retained Organics

Figure 1: Decision matrix and disposal workflow for 3-(4-Nitrophenyl)-1,2-oxazol-5-ol waste streams.

Self-Validating Experimental Protocol: Aqueous Waste Processing

For laboratories generating large volumes of dilute aqueous waste containing this compound (e.g., from assay buffers or washing steps), shipping bulk water for incineration is logistically inefficient and prohibitively expensive. We recommend utilizing Solid-Phase Extraction (SPE) to concentrate the waste, adapting the principles of EPA Method 8330B[10].

Step-by-Step SPE Concentration & Validation Protocol:

  • Cartridge Conditioning: Mount a divinylbenzene/N-vinylpyrrolidone copolymer SPE cartridge (or equivalent hydrophobic/polar-balanced resin) onto a vacuum manifold. Condition the sorbent with 5 mL of acetonitrile, followed immediately by 5 mL of reagent-grade water. Critical: Do not allow the sorbent bed to dry out, as this will collapse the pore structure and ruin retention.

  • Sample Loading: Pass the dilute aqueous waste containing 3-(4-Nitrophenyl)-1,2-oxazol-5-ol through the cartridge at a controlled flow rate of 5–10 mL/min. The hydrophobic nitroaromatic compound will partition into the solid phase[10].

  • Washing: Wash the cartridge with 5 mL of reagent-grade water to flush out non-hazardous inorganic salts and highly polar buffer components.

  • Elution: Elute the concentrated nitroaromatic compound using 5 mL of pure acetonitrile. Collect this eluate in a dedicated, clearly labeled "Nitroaromatic Hazardous Waste" vial.

  • System Validation (The Self-Validating Step): To ensure the SPE process was successful and the aqueous effluent is safe for standard disposal, sample the post-SPE water. Analyze it via HPLC with UV detection (set to 254 nm or the specific

    
     of the compound) to confirm the concentration of the nitroaromatic is below the detection limit[10][11].
    
  • Final Disposal: The concentrated acetonitrile eluate and any solid bulk powders must be sent to an approved hazardous waste facility for high-temperature rotary kiln incineration (>1000°C)[9].

Emergency Response: Spill Management

Because 3-(4-Nitrophenyl)-1,2-oxazol-5-ol is handled as a dry powder, inhalation of airborne particulates is a primary exposure route.

  • Immediate Action: If a powder spill occurs outside of a fume hood, evacuate the immediate area to allow dust to settle.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic nitroaromatic dust.

  • Decontamination: Gently mist the spill with a compatible solvent (such as ethanol or a 70% isopropanol solution) to wet the powder. Wipe up the wetted material using absorbent laboratory pads.

  • Disposal: Place all contaminated pads, gloves, and cleanup materials into a secondary containment bag, label it as "Solid Nitroaromatic Waste," and route it directly for incineration.

References

  • [4] Potential for Human Exposure to Nitroaromatics. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. 4

  • [5] Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency (EPA). 5

  • [10] EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). 10

  • [3] Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - PMC - NIH. 3

  • [11] Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA). 11

  • [1] 3-(4-Nitrophenyl)isoxazole Product Information. Chem-Impex.1

  • [2] 3-(4-nitrophenyl)-5-isoxazolone (CAS 39214-83-0) Properties. GuideChem. 2

  • [6] Bacterial Conversion of Hydroxylamino Aromatic Compounds. Applied and Environmental Microbiology - PMC - NIH. 6

  • [8] Biodegradation of Nitro-Substituted Explosives. Applied and Environmental Microbiology - PMC - NIH. 8

  • [7] Biodegradation of naphthalene-2-sulfonic acid by Comamonas sp. Science.gov. 7

  • [9] References: Toxicological Profile for Nitroaromatics. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. 9

Sources

A Comprehensive Guide to the Safe Handling of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol (CAS No. 53949-10-3). As a preferred source for laboratory safety, this guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity. The protocols herein are based on established best practices for handling structurally related chemicals, providing a robust framework for risk mitigation.

Hazard Analysis: A Structural Perspective

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(4-Nitrophenyl)-1,2-oxazol-5-ol is not widely available, a rigorous safety assessment can be conducted by analyzing its constituent chemical motifs: the nitrophenyl group and the 1,2-oxazole ring .

  • Nitrophenyl Moiety: Compounds containing a nitrophenyl group, such as 4-nitrophenol, are well-documented as being hazardous. They are often classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] A significant concern with nitrophenols is their ability to be absorbed through the skin, potentially leading to systemic toxicity.[3] Furthermore, prolonged or repeated exposure may cause damage to organs.[2][3]

  • Isoxazole Ring: The isoxazole core is a common pharmacophore in medicinal chemistry.[4][5][6] While many isoxazole derivatives exhibit good bioactivity with low toxicity, the overall hazard profile is dictated by the substituent groups.[4] As a class, heterocyclic compounds require careful handling until a toxicological profile is fully established.

Given this structural analysis, 3-(4-Nitrophenyl)-1,2-oxazol-5-ol must be treated as a hazardous substance with the potential for toxicity via ingestion, dermal contact, and inhalation. The following protocols are designed with this cautious approach in mind.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary barrier against accidental exposure. The use of the following equipment is mandatory when handling 3-(4-Nitrophenyl)-1,2-oxazol-5-ol.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[3]To prevent skin contact. Nitrated aromatic compounds can be absorbed through the skin.[3] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[1][7]
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]To protect against splashes and airborne particles that could cause serious eye irritation.[7][8]
Skin and Body Protection A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[7]To minimize skin exposure and prevent contamination of personal clothing.[9]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[10]To prevent the inhalation of potentially harmful dust or aerosols.[10] If a fume hood is not available, a NIOSH-approved respirator with a particle filter is required.[11]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure risk and ensuring procedural consistency.

Preparation and Workspace Setup
  • Designated Area: All work with 3-(4-Nitrophenyl)-1,2-oxazol-5-ol must be performed in a designated area, such as a chemical fume hood, to control airborne contaminants.[12]

  • Verify Equipment: Before starting, verify that the chemical fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[10]

Handling and Dispensing
  • Work Within Fume Hood: Conduct all manipulations of the compound, including weighing and solution preparation, inside the fume hood.

  • Avoid Dust Generation: When handling the solid powder, use techniques that minimize the creation of dust.[8][9] Avoid pouring the powder directly; instead, use a spatula for transfers.

  • Grounding: When transferring larger quantities of the powder, ground and bond containers and receiving equipment to prevent static discharge, which could ignite fine dust.[13]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. The compound is soluble in organic solvents like DMSO and DMF.[14]

Post-Handling Decontamination
  • Clean Workspace: Thoroughly decontaminate all surfaces and equipment used with an appropriate solvent and then soap and water.[3]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper removal technique to avoid touching the outer surface.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][9] Do not eat, drink, or smoke in the laboratory area.[7][9][15]

Emergency First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[2][11]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide them with water to drink. Call a physician or poison control center immediately.[7]

Disposal Plan: Environmental and Regulatory Compliance

Proper disposal of 3-(4-Nitrophenyl)-1,2-oxazol-5-ol and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Waste Container: Use a clearly labeled, dedicated hazardous waste container that is in good condition and has a secure lid.[16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: 3-(4-Nitrophenyl)-1,2-oxazol-5-ol" and include the accumulation start date.[16]

  • No Mixing: Do not mix this waste stream with other chemical wastes to avoid unforeseen reactions.[16]

Storage and Disposal
  • Designated Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[16] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[16]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label before disposing of the container according to institutional guidelines.[13]

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling 3-(4-Nitrophenyl)-1,2-oxazol-5-ol.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase prep1 Verify Fume Hood Function prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE (Gloves, Goggles, Coat) prep2->prep3 handle1 Weigh Solid Compound (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Prepare Solution or Perform Reaction handle1->handle2 clean1 Decontaminate Equipment & Surfaces handle2->clean1 Complete Experiment clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 disp1 Store Waste in Designated Area clean2->disp1 Transfer to Storage clean4 Wash Hands Thoroughly clean3->clean4 disp2 Contact EHS for Professional Disposal disp1->disp2

Safe handling workflow for 3-(4-Nitrophenyl)-1,2-oxazol-5-ol.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol.
  • Echemi. (n.d.). 5-(4-NITROPHENYL)-1,3-OXAZOLE Safety Data Sheets.
  • BASF. (2025, July 28). Safety data sheet.
  • (n.d.). Safety Data Sheet.
  • (2010, March 1). 4 - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • ChemScene. (n.d.). 3-(4-Nitrophenyl)-1,2-oxazol-5-ol.
  • PubChem. (n.d.). 3-(4-nitrophenyl)-5-phenyl-4H-1,2-oxazol-5-ol.
  • Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol - Safety Data Sheet.
  • Fishel, F. (2000, December 1). Personal Protective Equipment for Working With Pesticides. MU Extension.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • (2020, January 5). Safety Data Sheet.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - 4-Nitrophenyl Butyrate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Nitrophenol.
  • (2021, April 30). 4-nitrophenol - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone.
  • (n.d.). 14 - SAFETY DATA SHEET.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Navy Medicine. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
  • Greenbook.net. (n.d.). Herbicide - Specimen Label.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • Kumari V S, A. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • (n.d.). Safe disposal of unwanted pharmaceuticals in and after emergencies1.
  • Benchchem. (n.d.). Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals.
  • EPA. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Middleburg Municipal Authority. (n.d.). Proper Disposal of Pharmaceuticals.
  • Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenyl)-1,2-oxazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)-1,2-oxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.